(R,R)-PX20606
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-[2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUXXJUEBFDQHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22Cl3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R,R)-PX20606: A Technical Guide to its Mechanism of Action on the Farnesoid X Receptor (FXR)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R,R)-PX20606 is a potent, non-steroidal agonist of the Farnesoid X Receptor (FXR), a critical nuclear receptor in regulating bile acid, lipid, and glucose metabolism. This document provides an in-depth technical overview of the mechanism of action of this compound on FXR, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the core signaling pathways. This guide is intended for researchers and professionals in drug development seeking a comprehensive understanding of this compound's pharmacological profile.
Introduction to FXR and this compound
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor highly expressed in the liver, intestine, kidneys, and adrenal glands.[1] It plays a central role in maintaining metabolic homeostasis.[2] Natural ligands for FXR include bile acids, such as chenodeoxycholic acid (CDCA).[3] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, and modulates their transcription.[1] This regulation is pivotal in controlling bile acid synthesis and transport, lipid and glucose metabolism, and inflammatory responses.[1][2]
This compound is a synthetic, non-steroidal FXR agonist that has demonstrated significant therapeutic potential in preclinical models of liver disease.[4] Its mechanism of action centers on the direct activation of FXR, leading to a cascade of downstream gene regulation that contributes to its beneficial pharmacological effects.
Quantitative Pharmacological Data
The potency of this compound in activating FXR has been determined through various in vitro assays. The half-maximal effective concentration (EC50) values vary depending on the specific assay format and the species from which the receptor was derived.
| Assay Type | Species | EC50 (nM) | Reference |
| TR-FRET | Not Specified | 18 | |
| M1H Assay | Not Specified | 29 | |
| Gal4-FXR Assay | Human (hFXR) | 50 | |
| Gal4-FXR Assay | Murine (mFXR) | 220 |
Note: The observed differences in EC50 values are likely attributable to the distinct methodologies and constructs used in each assay. For instance, TR-FRET assays measure the direct interaction of the agonist with the FXR ligand-binding domain, while Gal4-FXR reporter assays measure the transcriptional activation of a reporter gene in a cellular context.
Mechanism of Action: FXR Signaling Pathway
Activation of FXR by this compound initiates a signaling cascade that modulates the expression of numerous target genes, leading to broad metabolic and anti-inflammatory effects.
Core FXR Activation
The fundamental mechanism involves the binding of this compound to the ligand-binding domain of FXR, inducing a conformational change that promotes the recruitment of coactivator proteins and the formation of a functional heterodimer with RXR. This complex then binds to FXREs on target genes to regulate their transcription.
Figure 1: Core activation of the FXR signaling pathway by this compound.
Downstream Gene Regulation and Physiological Effects
The binding of the this compound-activated FXR/RXR heterodimer to FXREs leads to the regulation of a suite of genes involved in various physiological processes. In preclinical models, PX20606 has been shown to modulate genes associated with fibrosis, vascular function, and inflammation.[4]
Figure 2: Downstream gene regulation by this compound in preclinical models.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key in vitro assays used to characterize FXR agonists like this compound.
Disclaimer: The following protocols are generalized examples for these assay types. The specific, detailed protocols for the characterization of this compound are not publicly available in the searched literature.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the binding of an agonist to the FXR ligand-binding domain (LBD), leading to the recruitment of a coactivator peptide.
Figure 3: General workflow for a TR-FRET based FXR agonist assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound, this compound, in DMSO and perform serial dilutions in assay buffer to achieve the desired concentration range.
-
Dilute recombinant human FXR-LBD (tagged with GST) and a biotinylated coactivator peptide (e.g., SRC-1) in assay buffer.
-
Prepare solutions of the FRET donor (e.g., Terbium-cryptate labeled anti-GST antibody) and acceptor (e.g., Streptavidin-XL665).
-
-
Assay Procedure:
-
In a 384-well, low-volume, white plate, add the diluted this compound or control compound.
-
Add the FXR-LBD and biotinylated coactivator peptide mixture to each well.
-
Add the TR-FRET detection pair (anti-GST-Tb and SA-XL665) to all wells.
-
Incubate the plate in the dark at room temperature for 2-4 hours to allow for binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Excite at approximately 320-340 nm and measure emission at 620 nm (donor) and 665 nm (acceptor).
-
The ratio of the acceptor to donor emission is calculated and plotted against the compound concentration.
-
The EC50 value is determined by fitting the data to a four-parameter logistic equation.
-
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of an agonist to activate FXR-mediated transcription of a reporter gene. A common format is the Gal4-FXR chimera assay.
Figure 4: General workflow for a Gal4-FXR luciferase reporter assay.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line, such as HEK293, in appropriate growth medium.
-
Seed the cells into 96-well plates.
-
Co-transfect the cells with two plasmids: one expressing a chimeric protein of the Gal4 DNA-binding domain fused to the FXR ligand-binding domain (Gal4-FXR-LBD), and a second reporter plasmid containing a luciferase gene under the control of a Gal4 Upstream Activating Sequence (UAS).
-
-
Compound Treatment:
-
After allowing 24 hours for plasmid expression, treat the cells with serial dilutions of this compound or a control compound.
-
Incubate the cells for an additional 18-24 hours.
-
-
Luminescence Measurement and Analysis:
-
Lyse the cells using a suitable lysis buffer.
-
Add a luciferase assay reagent containing the substrate (e.g., luciferin) to the cell lysate.
-
Measure the resulting luminescence using a luminometer.
-
Normalize the data (e.g., to a co-transfected control like Renilla luciferase) and plot the fold activation against the compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound is a potent, non-steroidal FXR agonist that activates the receptor and modulates the transcription of a wide array of target genes. Its mechanism of action, centered on the FXR signaling pathway, results in beneficial effects on metabolic, inflammatory, and fibrotic processes, as demonstrated in preclinical studies. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals working with this compound and in the broader field of FXR therapeutics. Further investigation into the specific cellular contexts and detailed downstream effects of this compound will continue to elucidate its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
(R,R)-PX20606: A Selective Farnesoid X Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(R,R)-PX20606 is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis. As a key regulator of these metabolic pathways, FXR has emerged as a promising therapeutic target for a variety of conditions, including non-alcoholic steatohepatitis (NASH), fibrosis, and other metabolic disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and a visualization of its role in FXR signaling.
Introduction
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor highly expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a master regulator of bile acid synthesis and transport, maintaining physiological concentrations of bile acids, which are essential for nutrient absorption and can be cytotoxic at high levels. Activation of FXR by its endogenous ligands, primarily bile acids such as chenodeoxycholic acid (CDCA), initiates a signaling cascade that modulates the expression of numerous target genes.
Non-steroidal FXR agonists, such as this compound, have garnered significant interest as they may offer improved pharmacokinetic and pharmacodynamic profiles compared to steroidal agonists. This compound is the (R,R)-enantiomer of PX20606, a potent non-steroidal FXR agonist. This guide will delve into the technical details of this compound, providing researchers and drug development professionals with the necessary information to understand and utilize this compound in their studies.
This compound: Core Data
Chemical Properties
| Property | Value |
| Chemical Name | 4-((1R,2R)-2-(2-chloro-4-(((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)methyl)phenyl)cyclopropyl)benzoic acid |
| Molecular Formula | C₂₉H₂₂Cl₃NO₄ |
| Molecular Weight | 554.85 g/mol |
Quantitative Activity Data
The following tables summarize the in vitro potency of this compound and its racemate, PX20606, in various assays.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value (nM) | Reference |
| FRET Assay | EC₅₀ | 18 | [1] |
| M1H Assay | EC₅₀ | 29 | [1] |
Table 2: In Vitro Potency of PX20606 (Racemate)
| Species | Assay Type | Parameter | Value (nM) | Reference |
| Human | Gal4-FXR Assay | EC₅₀ | 50 | [2] |
| Mouse | Gal4-FXR Assay | EC₅₀ | 220 | [2] |
Mechanism of Action and Signaling Pathway
Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of FXR. This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The FXR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key downstream targets of FXR activation by this compound include:
-
Small Heterodimer Partner (SHP): Upregulation of SHP, an atypical nuclear receptor, leads to the transcriptional repression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This represents a negative feedback mechanism to control bile acid levels.
-
Bile Salt Export Pump (BSEP): Increased expression of BSEP, a transporter protein in hepatocytes, enhances the efflux of bile salts into the bile canaliculi, thus reducing intracellular bile acid concentrations.
-
Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation stimulates the expression and secretion of FGF19. FGF19 travels to the liver and signals through its receptor, FGFR4, to repress CYP7A1 expression, providing an additional layer of feedback regulation on bile acid synthesis.
-
Endothelial Nitric Oxide Synthase (eNOS) and Dimethylarginine Dimethylaminohydrolase (DDAH): In liver sinusoidal endothelial cells, PX20606 has been shown to increase the expression of eNOS and DDAH, leading to vasodilation.[3]
-
Cystathionase: Upregulation of this enzyme contributes to sinusoidal vasodilation.[3]
-
Endothelin-1: PX20606 treatment leads to the downregulation of this potent vasoconstrictor.[3]
-
Profibrogenic Proteins: The expression of proteins involved in fibrosis, such as Collagen type I alpha 1 (Col1a1), alpha-smooth muscle actin (α-SMA), and Transforming Growth Factor-beta (TGF-β), is reduced following PX20606 administration in models of liver fibrosis.[3]
Caption: FXR Signaling Pathway Activated by this compound.
Experimental Protocols
In Vitro Assays
This assay measures the ability of a test compound to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.
-
Principle: An agonist-induced conformational change in the FXR-LBD facilitates the binding of a coactivator peptide. In this assay, the FXR-LBD is tagged (e.g., with GST) and recognized by a terbium (Tb)-labeled antibody (donor fluorophore). The coactivator peptide is labeled with a fluorescent acceptor (e.g., fluorescein). When the coactivator binds to the agonist-FXR complex, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor. The resulting FRET signal is proportional to the extent of coactivator recruitment.
-
Materials:
-
GST-tagged human FXR-LBD
-
Tb-labeled anti-GST antibody
-
Fluorescein-labeled coactivator peptide (e.g., from SRC-1)
-
This compound (test compound)
-
CDCA (positive control)
-
Assay buffer
-
384-well microplates
-
TR-FRET-capable microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control (CDCA) in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add the test compounds and controls.
-
Add a solution containing GST-tagged FXR-LBD and the fluorescein-labeled coactivator peptide to each well.
-
Add the Tb-labeled anti-GST antibody to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.
-
Read the plate on a TR-FRET reader, measuring the emission at the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the dose-response curves to determine the EC₅₀ value.
-
This cell-based assay measures the transcriptional activity of FXR in response to a test compound.
-
Principle: A chimeric receptor is constructed by fusing the DNA-binding domain (DBD) of a yeast transcription factor (e.g., GAL4) to the LBD of human FXR. This construct is co-transfected into mammalian cells with a reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) driving the expression of a reporter gene (e.g., luciferase). When an agonist binds to the FXR-LBD, the chimeric protein binds to the UAS and activates the transcription of the reporter gene, leading to a measurable signal.
-
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Expression plasmid for GAL4-FXR-LBD chimera
-
Reporter plasmid with GAL4 UAS and luciferase gene
-
Transfection reagent
-
This compound (test compound)
-
CDCA (positive control)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the GAL4-FXR-LBD expression plasmid and the reporter plasmid using a suitable transfection reagent.
-
After incubation (e.g., 4-6 hours), replace the transfection medium with fresh medium containing serial dilutions of this compound or the positive control.
-
Incubate the cells for an additional period (e.g., 24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Plot the dose-response curves to determine the EC₅₀ value.
-
Caption: Workflow for In Vitro Evaluation of this compound.
In Vivo Models
This is a widely used model to induce liver fibrosis in rodents and evaluate the efficacy of anti-fibrotic agents.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Induction of Fibrosis: Administer CCl₄ (e.g., 1-2 mL/kg body weight, diluted in corn oil or olive oil) via intraperitoneal injection twice weekly for an extended period (e.g., 14 weeks).[3]
-
Treatment Protocol:
-
PX20606 group: Administer PX20606 orally at a dose of 10 mg/kg body weight daily by gavage for the duration of the CCl₄ treatment.[3]
-
Vehicle control group: Administer the vehicle (e.g., 0.5% carboxymethylcellulose) by oral gavage.
-
-
Endpoint Analysis:
-
Histopathology: Stain liver sections with Sirius Red to assess collagen deposition and fibrosis.
-
Biochemical analysis: Measure serum levels of liver enzymes (ALT, AST) and hepatic hydroxyproline (B1673980) content.
-
Gene expression analysis: Quantify the mRNA levels of profibrogenic genes (e.g., Col1a1, α-SMA, TGF-β) in liver tissue by qRT-PCR.
-
This model induces non-cirrhotic portal hypertension.
-
Animals: Male Sprague-Dawley rats.
-
Surgical Procedure: Under anesthesia, perform a midline laparotomy to expose the portal vein. Place a ligature around the portal vein and a needle of a specific gauge (e.g., 20G) lying alongside the vein. Tie the ligature snugly and then remove the needle to create a calibrated stenosis of the portal vein.
-
Treatment Protocol:
-
PX20606 group: Administer PX20606 orally at a dose of 10 mg/kg body weight daily by gavage for 7 days, starting from the day of surgery.[3]
-
Vehicle control group: Administer the vehicle by oral gavage.
-
-
Endpoint Analysis:
-
Hemodynamic measurements: Measure portal pressure directly using a catheter inserted into the portal vein.
-
Bacterial translocation: Culture mesenteric lymph nodes to assess the presence of translocated gut bacteria.
-
Inflammatory markers: Measure levels of lipopolysaccharide-binding protein and tumor necrosis factor-alpha (TNF-α) in splanchnic circulation.[3]
-
Caption: Workflow for In Vivo Evaluation of PX20606.
Selectivity Profile
Clinical Development Status
Information regarding the clinical trial status of PX20606 or this compound is limited. A thorough search of clinical trial registries did not yield specific entries for these compounds under these identifiers. Further investigation into the development pipeline of the originating pharmaceutical company may be required to ascertain its current clinical status.
Conclusion
This compound is a potent and selective non-steroidal FXR agonist with demonstrated efficacy in preclinical models of liver fibrosis and portal hypertension. Its ability to modulate key genes in bile acid homeostasis, inflammation, and fibrogenesis underscores its potential as a therapeutic agent for a range of metabolic and liver diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and other FXR agonists. Further studies are warranted to fully elucidate its selectivity profile, mechanism of coactivator recruitment, and to advance its clinical development.
References
- 1. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
(R,R)-PX20606: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R,R)-PX20606 is a non-steroidal, selective agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR by this compound triggers a cascade of downstream signaling events that have shown therapeutic potential, particularly in the context of liver diseases such as fibrosis and portal hypertension. This technical guide provides an in-depth overview of the core downstream signaling pathways of this compound, supported by quantitative data from preclinical studies and detailed experimental protocols.
Core Signaling Pathways of this compound
The primary mechanism of action of this compound is the activation of FXR, a nuclear receptor highly expressed in the liver and intestine.[3][4] This activation leads to a multi-faceted downstream response, impacting fibrosis, vascular tone, inflammation, and intestinal barrier integrity.
Anti-Fibrotic Pathway
This compound demonstrates significant anti-fibrotic effects by modulating the expression of key genes involved in the progression of liver fibrosis. Upon activation by this compound, FXR directly and indirectly regulates the expression of profibrogenic proteins. This leads to a reduction in collagen deposition and overall fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of (R,R)-PX20606: A Technical Overview
(R,R)-PX20606 , also known as PX-102, is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in the regulation of bile acid, lipid, and glucose homeostasis. This technical guide provides a comprehensive overview of the available in vitro data on this compound, focusing on its biochemical activity, effects on relevant human cell lines, and the underlying signaling pathways.
Biochemical Activity
The primary in vitro activity of this compound is its direct agonism of the Farnesoid X Receptor. Quantitative analysis has established its high potency in a biochemical assay.
| Parameter | Value | Assay Type |
| EC50 | 209 ± 10 nM | Biochemical FXR Agonist Assay |
Cellular Activity in Human Liver-Derived Cells
In vitro studies have demonstrated the effects of this compound on specific human liver cell types, highlighting its potential to modulate key pathways involved in liver health and disease.
Human Liver Sinusoidal Endothelial Cells (LSECs)
This compound has been shown to modulate the expression of important enzymes in human LSECs, which play a critical role in regulating vascular tone and blood flow within the liver.
| Cell Line | Effect |
| Human Liver Sinusoidal Endothelial Cells | Increased expression of endothelial Nitric Oxide Synthase (eNOS) |
| Human Liver Sinusoidal Endothelial Cells | Increased expression of Dimethylarginine Dimethylaminohydrolase (DDAH) |
Human Hepatic Stellate Cells (LX-2)
In vitro studies have also been conducted on the human hepatic stellate cell line, LX-2. These cells are central to the progression of liver fibrosis. While specific quantitative data from these studies are not publicly available, the investigation into the effects of this compound on this cell line indicates a focus on its anti-fibrotic potential.
Experimental Protocols
Detailed experimental protocols for the in vitro assays are not fully available in the public domain. However, based on standard pharmacological practices and the available literature, the following outlines the likely methodologies employed.
Biochemical FXR Agonist Assay (Coactivator Recruitment)
This assay likely measures the ability of this compound to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide. A common format for this type of assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle:
-
The FXR-LBD is tagged with a donor fluorophore (e.g., Europium cryptate).
-
A peptide fragment of a coactivator protein (e.g., SRC-1/NCoA-1) is tagged with an acceptor fluorophore (e.g., XL665).
-
In the absence of an agonist, the FXR-LBD and the coactivator peptide do not interact, and no FRET signal is generated upon excitation of the donor.
-
Binding of an agonist, such as this compound, to the FXR-LBD induces a conformational change that promotes the recruitment of the coactivator peptide.
-
The proximity of the donor and acceptor fluorophores results in a FRET signal, which is proportional to the degree of agonist activity.
-
The EC50 value is determined by measuring the FRET signal across a range of this compound concentrations.
Cell-Based Assays in Human LSECs
The assessment of eNOS and DDAH expression in human LSECs likely involved the following steps:
-
Cell Culture: Primary human LSECs or a suitable immortalized cell line were cultured under appropriate conditions (e.g., specialized endothelial cell growth medium) to maintain their phenotype.
-
Treatment: Cells were treated with various concentrations of this compound or a vehicle control for a specified period.
-
Endpoint Measurement:
-
Gene Expression (mRNA): Quantitative real-time polymerase chain reaction (qRT-PCR) was likely used to measure the relative mRNA levels of the NOS3 (encoding eNOS) and DDAH1 genes.
-
Protein Expression: Western blotting or immunofluorescence could have been used to quantify the levels of eNOS and DDAH proteins.
-
Signaling Pathway and Experimental Workflow Visualizations
FXR Signaling Pathway
The primary mechanism of action of this compound is the activation of the FXR signaling pathway.
Caption: FXR signaling pathway activated by this compound.
Experimental Workflow for In Vitro Cell-Based Assays
The following diagram illustrates a typical workflow for assessing the in vitro activity of this compound in cell culture.
Caption: Workflow for in vitro cell-based assays.
(R,R)-PX20606: A Technical Guide to Farnesoid X Receptor (FXR) Target Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R,R)-PX20606 is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in bile acid, lipid, and glucose homeostasis. This technical guide provides an in-depth overview of the target validation studies for this compound, focusing on the core experimental evidence confirming its engagement and activation of FXR. The document details the methodologies for key in vitro and in vivo assays, presents quantitative data in structured tables for clear comparison, and visualizes the core signaling pathway and experimental workflows using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the pharmacology of this compound and the broader field of FXR agonism.
Introduction
The Farnesoid X Receptor (FXR) has emerged as a promising therapeutic target for a range of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and dyslipidemia. As a nuclear receptor, FXR functions as a ligand-activated transcription factor that regulates the expression of a multitude of genes involved in metabolic and inflammatory pathways.[1][2] The discovery of potent and selective FXR agonists is a key objective in the development of novel therapeutics for these conditions.
This compound (also known as PX-102) is a non-steroidal, synthetic FXR agonist developed to overcome some of the limitations of earlier steroidal agonists. Its validation as a selective FXR agonist has been established through a series of rigorous in vitro and in vivo studies. This document outlines the pivotal experiments that confirm FXR as the direct molecular target of this compound.
Target Identification and Validation Strategy
The validation of FXR as the target of this compound follows a multi-faceted approach, encompassing:
-
Direct Binding Affinity: Quantifying the direct interaction between this compound and the FXR protein.
-
In Vitro Functional Activity: Demonstrating the ability of this compound to activate FXR and modulate the transcription of its target genes in cellular systems.
-
Cellular Target Engagement: Confirming that this compound interacts with FXR within a cellular context.
-
In Vivo Target Validation: Establishing that the physiological effects of this compound are dependent on the presence of FXR in animal models.
The following sections will detail the experimental protocols and results for each of these validation stages.
Quantitative Data Summary
The following tables summarize the key quantitative data from the target validation studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Reference Compound |
| Biochemical Potency Assay | EC50 | 209 ± 10 nM | GW4064 (similar affinity) |
| Cellular Reporter Gene Assay | EC50 | Data not publicly available | - |
| Competitive Binding Assay | Ki/Kd | Data not publicly available | - |
Table 2: In Vivo Target Validation of this compound
| Animal Model | Endpoint | Effect of this compound | Observation in FXR Knockout Mice |
| Wild-Type Mice | Modulation of FXR Target Genes | Significant regulation | Effects are absent |
| Disease Models (e.g., liver fibrosis) | Therapeutic Efficacy | Amelioration of disease phenotype | Therapeutic effects are absent |
Experimental Protocols
In Vitro Assays
This assay is designed to quantify the binding affinity of this compound to the FXR ligand-binding domain (LBD). The principle is based on the competition between a fluorescently labeled tracer ligand and the unlabeled test compound (this compound) for binding to a terbium-labeled anti-GST antibody-bound GST-FXR-LBD.
Materials:
-
Recombinant human GST-FXR-LBD
-
Terbium (Tb)-labeled anti-GST antibody (Donor)
-
Fluorescently labeled FXR tracer ligand (Acceptor)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, 50 mM KCl, 0.1% BSA, pH 7.4)
-
384-well low-volume black plates
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the GST-FXR-LBD and the Tb-anti-GST antibody. Incubate for 30 minutes at room temperature.
-
Add the fluorescent tracer ligand to all wells at a concentration close to its Kd.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate for 2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (acceptor).
-
The ratio of the acceptor to donor emission is calculated. The data is then plotted against the concentration of this compound to determine the IC50, which can be converted to a Ki value.
This cell-based assay measures the ability of this compound to activate the transcriptional activity of FXR. It utilizes a chimeric receptor consisting of the yeast GAL4 DNA-binding domain fused to the human FXR ligand-binding domain.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Expression plasmid for GAL4-hFXR-LBD
-
Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Luciferase assay reagent
Protocol:
-
Co-transfect HEK293 cells with the GAL4-hFXR-LBD expression plasmid and the GAL4 UAS-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Plot the luciferase activity against the concentration of this compound to determine the EC50 value.
Cellular Target Engagement Assay
CETSA is used to confirm the direct binding of this compound to FXR in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells expressing endogenous or overexpressed FXR
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-FXR antibody
Protocol:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for 3 minutes.
-
Cool the samples to room temperature and lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-FXR antibody.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
In Vivo Target Validation
To definitively demonstrate that the pharmacological effects of this compound are mediated through FXR, studies are conducted in FXR knockout (FXR-/-) mice alongside their wild-type littermates.
Protocol:
-
Administer this compound or vehicle to both wild-type and FXR-/- mice.
-
After a defined treatment period, collect tissues (e.g., liver, intestine) and plasma.
-
Analyze the expression of known FXR target genes (e.g., SHP, BSEP, OSTα) in the tissues using qPCR.
-
Measure relevant physiological parameters (e.g., plasma lipids, glucose).
-
Abolition of the this compound-induced changes in gene expression and physiological parameters in FXR-/- mice compared to wild-type mice confirms that the effects are FXR-dependent.
Signaling Pathway and Experimental Workflows
This compound-Mediated FXR Signaling Pathway
Activation of FXR by this compound initiates a cascade of transcriptional events. The diagram below illustrates the core signaling pathway.
Experimental Workflow for In Vitro Target Validation
The following diagram outlines the logical flow of the key in vitro experiments used to validate the interaction of this compound with FXR.
Conclusion
The comprehensive target validation studies for this compound provide robust evidence for its mechanism of action as a direct and selective agonist of the farnesoid X receptor. The combination of in vitro biochemical and cellular assays, along with in vivo studies in FXR knockout models, unequivocally demonstrates that FXR is the primary molecular target through which this compound exerts its pharmacological effects. This solid foundation of target validation has been instrumental in the progression of this compound into further preclinical and clinical development for the treatment of metabolic and liver diseases. This technical guide serves to consolidate the key experimental evidence and methodologies that underpin our understanding of this promising therapeutic agent.
References
Beyond the Primary Target: An In-depth Technical Guide to the Cellular Interactions of (R,R)-PX20606
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-PX20606, also known as PX-102, is a potent, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor with a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2] Extensive research has highlighted its therapeutic potential in liver diseases, particularly in ameliorating portal hypertension, reducing liver fibrosis, and mitigating inflammation.[1][2] While its primary mechanism of action through FXR is well-documented, a comprehensive understanding of its broader cellular interactions is crucial for a complete safety and efficacy profile. This technical guide delves into the known cellular targets of this compound, with a primary focus on the methodologies and strategies to uncover potential off-target effects.
On-Target Activity: The Farnesoid X Receptor (FXR)
This compound is characterized as a selective FXR agonist. Its engagement with FXR initiates a cascade of transcriptional events that underlie its therapeutic effects.
Data Presentation: Potency of this compound and Comparative Selectivity
While specific quantitative data on the selectivity of this compound against a panel of other cellular targets is not extensively available in the public domain, its potency for FXR has been established. For comparative context, the selectivity profile of another non-steroidal FXR agonist, WAY-362450, is included to illustrate a typical selectivity assessment.
| Compound | Target | Assay Type | Value | Species | Reference |
| This compound | FXR | Gal4-FXR Assay | EC50 = 50 nM | Human | Not specified in search results |
| This compound | FXR | Gal4-FXR Assay | EC50 = 220 nM | Mouse | Not specified in search results |
| WAY-362450 | FXR | Functional Assay | EC50 = 4 nM | Not Specified | [3] |
| WAY-362450 | Other Nuclear Receptors | Cross-reactivity Assay | No significant activity up to 10 µM | Not Specified | [4] |
Signaling Pathways
The primary signaling pathway of this compound involves the activation of FXR, leading to the regulation of downstream target genes.
Caption: this compound on-target signaling pathway via FXR activation.
Investigating Cellular Targets Beyond FXR: A Methodological Guide
The "selectivity" of a drug candidate like this compound is a critical determinant of its safety profile. Off-target interactions can lead to unforeseen side effects. A variety of experimental and computational methods are employed to identify these unintended interactions.
Experimental Protocols for Off-Target Identification
A multi-pronged approach is often necessary to comprehensively map the off-target landscape of a compound.
1. Affinity-Based Methods:
-
Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
-
Immobilization: this compound is chemically synthesized with a linker arm and immobilized onto a solid support (e.g., agarose (B213101) beads).
-
Incubation: The immobilized compound is incubated with a cell lysate or tissue extract, allowing proteins to bind.
-
Washing: Non-specifically bound proteins are removed through a series of washing steps with buffers of increasing stringency.
-
Elution: Specifically bound proteins are eluted from the solid support, often by using a competing soluble form of the drug or by changing the buffer conditions (e.g., pH, salt concentration).
-
Identification: The eluted proteins are identified and quantified using high-resolution mass spectrometry (e.g., LC-MS/MS).
-
2. Cellular Thermal Shift Assay (CETSA):
-
Protocol: CETSA
-
Treatment: Intact cells or cell lysates are treated with this compound or a vehicle control.
-
Heating: The treated samples are heated to a range of temperatures. The binding of a ligand typically stabilizes its target protein, increasing its melting temperature.
-
Separation: The aggregated (denatured) proteins are separated from the soluble proteins by centrifugation.
-
Quantification: The amount of soluble protein at each temperature is quantified using techniques like Western blotting for specific target validation or mass spectrometry for proteome-wide analysis. A shift in the melting curve of a protein in the presence of the drug indicates a direct interaction.
-
3. Computational Approaches:
-
Protocol: In Silico Target Prediction
-
Ligand-Based Methods: The chemical structure of this compound is compared to libraries of compounds with known biological activities. Similar compounds are likely to bind to similar targets.
-
Structure-Based Methods (Molecular Docking): The three-dimensional structure of this compound is computationally docked into the binding sites of a large number of known protein structures. The predicted binding affinity (docking score) can suggest potential off-target interactions.
-
Workflow for Off-Target Identification
The following diagram illustrates a generalized workflow for identifying and validating off-target interactions of a drug candidate.
Caption: Generalized experimental workflow for off-target identification.
Conclusion
This compound is a promising therapeutic candidate due to its potent and selective activation of FXR. While its on-target effects are increasingly well-understood, the exploration of its potential off-target interactions is a critical aspect of its continued development. The methodologies outlined in this guide provide a framework for a thorough investigation of the complete cellular interaction profile of this compound. A comprehensive understanding of both on- and off-target effects will ultimately enable the safe and effective translation of this compound into clinical practice. Further research is warranted to generate and publish a comprehensive selectivity profile of this compound against a broad panel of cellular targets.
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Non-Steroidal FXR Agonist (R,R)-PX20606: A Deep Dive into its Modulation of Bile Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R,R)-PX20606 is a potent and selective non-steroidal agonist of the farnesoid X receptor (FXR), a key nuclear receptor regulating bile acid, lipid, and glucose homeostasis. This technical guide provides an in-depth analysis of the current understanding of this compound's role in modulating bile acid metabolism. Activation of FXR by this compound initiates a cascade of transcriptional events primarily in the liver and intestine, leading to a significant reduction in the total bile acid pool. This is achieved through the repression of key bile acid synthesis enzymes and the regulation of bile acid transport. This guide summarizes the quantitative effects of this compound on bile acid levels, details the experimental methodologies used to ascertain these effects, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and Bile Acid Metabolism
Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. The synthesis and enterohepatic circulation of bile acids are tightly regulated to maintain a stable bile acid pool size and composition, preventing the accumulation of cytotoxic levels of bile acids. The farnesoid X receptor (FXR) is a central regulator of these processes.[1][2]
This compound is a non-steroidal, orally bioavailable FXR agonist that has shown therapeutic potential in preclinical models of liver disease.[3] Its mechanism of action is centered on the activation of FXR, which in turn modulates the expression of genes involved in bile acid metabolism.
Quantitative Effects of this compound on Bile Acid Metabolism
Studies in preclinical models have demonstrated that treatment with this compound leads to a significant reduction in the total bile acid pool. The available quantitative data from a 10-day repeated oral dosing study in C57BL/6J mice is summarized below.
| Time Point | Treatment Group | Total Plasma Bile Acids (µmol/L) (Mean ± SD) |
| Week 1 | Control | 6.1 ± 0.7 |
| This compound (20mg/kg) | 6.7 ± 1.4 | |
| Week 2 | Control | 6.7 ± 2.2 |
| This compound (20mg/kg) | 3.0 ± 0.5 | |
| Week 4 | Control | 10.9 ± 6.8 |
| This compound (20mg/kg) | 4.0 ± 0.4 |
Data sourced from a study by Phenex Pharmaceuticals AG.
In addition to reducing the total bile acid pool, studies have indicated that FXR agonism with compounds like this compound also alters the composition of the bile acid pool, leading to a reduction in specific primary and secondary bile acids such as cholic acid and deoxycholic acid. However, specific quantitative data for individual bile acids from this compound treatment studies are not publicly available at this time.
Signaling Pathways of this compound in Bile Acid Regulation
The primary mechanism by which this compound regulates bile acid metabolism is through the activation of the FXR signaling pathway in the liver and intestine.
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R,R)-PX20606 in Rodent Models of Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on currently available scientific literature. The specific compound (R,R)-PX20606 has not been explicitly documented in mouse models of non-alcoholic steatohepatitis (NASH). The primary data available is for the compound designated as PX20606, a non-steroidal farnesoid X receptor (FXR) agonist, in rat models of cirrhosis and mouse models of portal hypertension. It is presumed that the active (R,R) stereoisomer was used in these studies. Researchers should consider this information as a starting point and adapt the protocols for their specific NASH mouse models.
Introduction
This compound is a potent and selective non-steroidal agonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory and fibrotic pathways.[1][2] Activation of FXR has emerged as a promising therapeutic strategy for chronic liver diseases, including non-alcoholic steatohepatitis (NASH). Preclinical studies on PX20606 have demonstrated its potential to ameliorate liver fibrosis and portal hypertension.[1][2]
These application notes provide a summary of the available data on PX20606 dosage and its effects in rodent models of liver disease. It also includes detailed experimental protocols that can be adapted for studying this compound in mouse models of NASH.
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the effects of PX20606 in a rat model of carbon tetrachloride (CCl4)-induced cirrhosis.
Table 1: Effects of PX20606 on Hemodynamics in CCl4-Induced Cirrhotic Rats
| Parameter | Vehicle | PX20606 (10 mg/kg) | Percentage Change | p-value |
| Portal Pressure (mmHg) | 15.2 ± 0.5 | 11.8 ± 0.4 | -22% | p=0.001 |
| Mean Arterial Pressure (mmHg) | Not reported | Not reported | - | - |
| Heart Rate (beats/min) | Not reported | Not reported | - | - |
Data from a 14-week CCl4 induction model in rats, with PX20606 administered for the final 2 weeks.[1][2]
Table 2: Effects of PX20606 on Liver Fibrosis in CCl4-Induced Cirrhotic Rats
| Parameter | Vehicle | PX20606 (10 mg/kg) | Percentage Change | p-value |
| Sirius Red Stained Area (%) | Not specified | -43% | -43% | p=0.005 |
| Hepatic Hydroxyproline (B1673980) (µg/g) | Not specified | -66% | -66% | p<0.001 |
| Col1a1 Gene Expression | Not specified | Reduced | - | - |
| α-SMA Gene Expression | Not specified | Reduced | - | - |
Data from a 14-week CCl4 induction model in rats, with PX20606 administered for the final 2 weeks.[1][2]
Table 3: Effects of PX20606 on Biochemical Parameters in CCl4-Induced Cirrhotic Rats
| Parameter | Vehicle | PX20606 (10 mg/kg) | Change | p-value |
| ALT (U/L) | Not specified | Reduced | - | Significant |
| AST (U/L) | Not specified | Reduced | - | Significant |
Data from a 14-week CCl4 induction model in rats, with PX20606 administered for the final 2 weeks.[1]
Experimental Protocols
Protocol 1: CCl4-Induced Liver Cirrhosis Model in Rats (Adapted for Mice)
This protocol is based on a study using rats and can be adapted for mice to study the anti-fibrotic effects of this compound.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Corn oil (or other suitable vehicle)
-
This compound
-
Gavage needles
-
Standard laboratory equipment for animal housing and handling
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
Induction of Cirrhosis:
-
Prepare a 10% (v/v) solution of CCl4 in corn oil.
-
Administer the CCl4 solution intraperitoneally (i.p.) to the mice twice a week. The dosage may need to be optimized, but a starting point could be 0.5-1.0 mL/kg body weight.
-
Continue CCl4 administration for 8-12 weeks to induce significant liver fibrosis and cirrhosis. A control group should receive i.p. injections of the vehicle (corn oil) only.
-
-
Treatment with this compound:
-
After the induction period, divide the CCl4-treated mice into two groups: a vehicle treatment group and an this compound treatment group.
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound orally by gavage at a dose of 10 mg/kg body weight once daily. The vehicle group should receive the vehicle alone.
-
Continue the treatment for a period of 2-4 weeks.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood samples for measurement of serum ALT and AST levels.
-
Harvest the liver for histological analysis (H&E, Sirius Red, Masson's trichrome staining) to assess inflammation, steatosis, and fibrosis.
-
Perform quantitative analysis of liver fibrosis by measuring the hepatic hydroxyproline content.
-
Analyze the expression of fibrosis-related genes (e.g., Col1a1, Acta2 (α-SMA), Timp1) and inflammation-related genes (e.g., Tnf-α, Il-6, Ccl2) in liver tissue by qRT-PCR.
-
Protocol 2: Proposed Diet-Induced NASH Model in Mice for this compound Evaluation
This is a proposed protocol based on common diet-induced NASH models.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat, High-Cholesterol, High-Sucrose Diet (e.g., a diet with 40-60% kcal from fat, 1-2% cholesterol, and high sucrose (B13894) content in drinking water or diet)
-
Control diet (standard chow)
-
This compound
-
Gavage needles
-
Equipment for metabolic phenotyping (e.g., glucose tolerance test)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Induction of NASH:
-
Feed the mice the high-fat, high-cholesterol, high-sucrose diet for 16-24 weeks to induce the key features of NASH, including steatosis, inflammation, and fibrosis. A control group should be fed a standard chow diet.
-
-
Treatment with this compound:
-
After the diet-induced NASH phenotype is established, divide the NASH mice into a vehicle treatment group and an this compound treatment group.
-
Administer this compound orally by gavage at a starting dose of 10 mg/kg body weight once daily. Dose-response studies may be necessary to determine the optimal dose. The vehicle group will receive the vehicle only.
-
Continue treatment for 4-8 weeks.
-
-
Endpoint Analysis:
-
Monitor body weight and food intake throughout the study.
-
Perform metabolic assessments such as a glucose tolerance test (GTT) and insulin (B600854) tolerance test (ITT) before and after the treatment period.
-
At the end of the study, collect blood for analysis of serum ALT, AST, triglycerides, and cholesterol.
-
Harvest the liver for histological assessment of the NAFLD Activity Score (NAS) and fibrosis staging.
-
Conduct gene expression analysis on liver tissue for markers of inflammation, fibrosis, and lipid metabolism.
-
Visualizations
Caption: FXR Signaling Pathway in NASH.
Caption: Experimental Workflow for this compound.
References
Application Notes and Protocols for (R,R)-PX20606 Administration in Rat Models of Liver Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of the non-steroidal farnesoid X receptor (FXR) agonist, (R,R)-PX20606, in established rat models of liver injury and fibrosis. The information is compiled from preclinical studies to guide researchers in designing and executing experiments to assess the therapeutic potential of this compound.
Introduction
This compound is a selective, non-steroidal FXR agonist that has shown significant promise in preclinical models of liver disease.[1][2] Activation of FXR, a key nuclear receptor in the liver and intestine, plays a crucial role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory and fibrotic pathways.[3][4][5] In rat models of liver injury, this compound has been demonstrated to ameliorate portal hypertension, reduce liver fibrosis, and improve sinusoidal function.[1][2][6] These notes provide the necessary protocols to replicate and build upon these findings.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from studies administering this compound in rat models of liver injury.
Table 1: Hemodynamic Effects of this compound in Rat Models of Portal Hypertension
| Model | Treatment Group | Portal Pressure (mmHg) | Percent Reduction vs. Control | Reference |
| Partial Portal Vein Ligation (PPVL) - 7 Days | Vehicle Control | 12.6 ± 1.7 | - | [1] |
| PX20606 (10 mg/kg) | 10.4 ± 1.1 | 17.5% | [1] | |
| Carbon Tetrachloride (CCl₄) - 14 Weeks | Vehicle Control | 15.2 ± 0.5 | - | [1] |
| PX20606 (10 mg/kg) | 11.8 ± 0.4 | 22.4% | [1] | |
| Carbon Tetrachloride (CCl₄) - 3 Days | Vehicle Control | 15.2 ± 0.5 | - | [7] |
| PX20606 (10 mg/kg) | 13.0 ± 0.6 | 14.5% | [7] |
Table 2: Anti-Fibrotic and Hepatoprotective Effects of this compound in CCl₄-Induced Cirrhotic Rats (14 Weeks)
| Parameter | Vehicle Control | PX20606 (10 mg/kg) | Percent Change vs. Control | Reference |
| Sirius Red Area (%) | Not Reported | Not Reported | -43% | [1][7] |
| Hepatic Hydroxyproline (B1673980) (µg/g tissue) | Not Reported | Not Reported | -66% | [1][7] |
| Bacterial Translocation (%) | Not Reported | Not Reported | -36% | [1] |
| Lipopolysaccharide Binding Protein | Not Reported | Not Reported | -30% | [1] |
| Splanchnic TNF-α | Not Reported | Not Reported | -39% | [1] |
| Transaminase Levels | Significantly Elevated | Significantly Lower | Not Quantified | [1] |
Signaling Pathways and Mechanism of Action
This compound acts as an agonist for the Farnesoid X Receptor (FXR). Its therapeutic effects in liver injury are mediated through the modulation of several downstream signaling pathways.
Caption: FXR signaling cascade modulated by this compound.
Experimental Protocols
The following are detailed protocols for inducing liver injury in rats and administering this compound.
Animal Models of Liver Injury
Caption: General experimental workflow for testing this compound.
4.1.1. Carbon Tetrachloride (CCl₄)-Induced Cirrhosis Model
This model induces progressive liver fibrosis leading to cirrhosis over several weeks.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Reagents: Carbon tetrachloride (CCl₄), Olive oil or corn oil (vehicle).
-
Procedure:
-
Prepare a 50% (v/v) solution of CCl₄ in olive oil.
-
Administer the CCl₄ solution via oral gavage or intraperitoneal (i.p.) injection. A common protocol uses orogastric administration twice a week for 12 weeks.[8][9]
-
The initial dose is typically 0.5 mL/kg, which can be gradually increased to a maximum of 1.0 mL/kg over the induction period to maintain liver injury while minimizing mortality.
-
Monitor animal weight and health status regularly. Body weight gain will be attenuated in CCl₄-treated rats.[8]
-
Cirrhosis is typically established by 12-14 weeks, characterized by extensive fibrosis and nodule formation.
-
4.1.2. Partial Portal Vein Ligation (PPVL) Model
This surgical model induces non-cirrhotic portal hypertension.
-
Animals: Male Sprague-Dawley or Wistar rats (250-300 g).
-
Materials: Anesthesia (e.g., isoflurane), surgical microscope, micro-surgical instruments, 4-0 or 5-0 silk suture, 20-gauge blunt-tipped needle.
-
Procedure:
-
Anesthetize the rat and perform a midline laparotomy to expose the portal vein.
-
Carefully dissect the portal vein from surrounding tissue.
-
Place a 20-gauge needle alongside the portal vein.
-
Tie a silk suture ligature around both the portal vein and the needle.
-
Carefully remove the needle, leaving a calibrated stenosis of the portal vein.[10][11]
-
Close the abdominal incision in layers.
-
Administer post-operative analgesia as required. Sham-operated control animals undergo the same procedure without the final tightening of the ligature.
-
Administration of this compound
-
Formulation: this compound is typically dissolved in a vehicle such as 0.5% dimethyl sulfoxide (B87167) (DMSO).
-
Dosage: The effective dose reported is 10 mg/kg body weight.[1][7]
-
Route and Frequency: Administer daily via oral gavage.
-
Procedure (Oral Gavage):
-
Weigh the animal to calculate the precise volume to be administered (typically not exceeding 10 mL/kg).[1][12]
-
Use a proper-sized, ball-tipped gavage needle (e.g., 16-18 gauge for adult rats).[7]
-
Measure the distance from the oral cavity to the last rib to ensure proper tube placement.
-
Gently restrain the rat and insert the gavage needle into the diastema (gap between incisors and molars), advancing it along the roof of the mouth into the esophagus.
-
The tube should pass smoothly without force. If resistance is met, withdraw and reposition.[13]
-
Administer the solution slowly over 2-3 seconds.[1]
-
Withdraw the needle and monitor the animal for any signs of distress.
-
Endpoint Analysis Protocols
4.3.1. Measurement of Portal Pressure
-
Anesthetize the rat.
-
Perform a laparotomy and carefully expose the portal vein.
-
Insert a catheter (e.g., PE-50 tubing) connected to a pressure transducer and a recording system into a branch of the superior mesenteric vein and advance it to the portal vein.
-
Allow the pressure reading to stabilize and record the mean portal pressure.[14][15][16]
4.3.2. Sirius Red Staining for Collagen Quantification
-
Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Picro-Sirius Red solution (0.1% Sirius Red in saturated aqueous picric acid) for 60 minutes.[17]
-
Wash slides in two changes of acidified water (0.5% acetic acid).[17]
-
Dehydrate through graded alcohols, clear with xylene, and coverslip.
-
Capture images using a light microscope and quantify the red-stained collagen area relative to the total tissue area using image analysis software.
4.3.3. Hepatic Hydroxyproline Assay
Hydroxyproline is a major component of collagen, and its measurement provides a quantitative index of fibrosis.
-
Obtain a known weight of frozen liver tissue (approx. 50-100 mg).
-
Hydrolyze the tissue sample in 6N HCl at 110-120°C for 12-24 hours.
-
Neutralize the hydrolysate.
-
The hydroxyproline content is determined colorimetrically following oxidation with Chloramine-T and reaction with Ehrlich's reagent.[18][19] The absorbance is read at ~560 nm.
-
Calculate the concentration based on a standard curve generated with known concentrations of hydroxyproline. Results are typically expressed as µg of hydroxyproline per gram of liver tissue. Commercial kits are widely available and provide detailed instructions.[20][21][22]
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis [aginganddisease.org]
- 6. researchgate.net [researchgate.net]
- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 8. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of a rat model of prehepatic portal hypertension caused by partial ligation of the portal vein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. Invasive Hemodynamic Characterization of the Portal-hypertensive Syndrome in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of liver and spleen stiffness in rats with portal hypertension by two-dimensional shear wave elastography - ProQuest [proquest.com]
- 16. A new rat model of portal hypertension induced by intraportal injection of microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 17. med.emory.edu [med.emory.edu]
- 18. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Hydroxyproline assay. [bio-protocol.org]
- 21. assaygenie.com [assaygenie.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Studying Endothelial Dysfunction with (R,R)-PX20606
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-PX20606 is a non-steroidal, selective farnesoid X receptor (FXR) agonist that has demonstrated significant potential in ameliorating endothelial dysfunction, particularly in the context of portal hypertension.[1][2] Activation of FXR in endothelial cells by this compound initiates a signaling cascade that leads to vasodilation and a reduction in vasoconstriction, thereby improving overall endothelial function. These application notes provide detailed protocols for utilizing this compound as a tool to study and modulate endothelial dysfunction in both in vitro and in vivo models.
Mechanism of Action
This compound exerts its effects on endothelial cells primarily through the activation of the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in bile acid metabolism and homeostasis.[1][2] In endothelial cells, FXR activation by this compound has been shown to:
-
Increase the expression of endothelial nitric oxide synthase (eNOS): This enzyme is responsible for the production of nitric oxide (NO), a potent vasodilator.[1][2]
-
Upregulate dimethylaminohydrolase 1 (DDAH1): DDAH1 metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of eNOS. By increasing DDAH1 activity, this compound further promotes NO production.[1][2]
-
Downregulate the expression of endothelin-1 (B181129) (ET-1): ET-1 is a potent vasoconstrictor, and its reduction contributes to the overall vasodilatory effect of this compound.[1]
-
Decrease levels of von Willebrand Factor (vWF): Elevated vWF is a marker of endothelial activation and dysfunction. This compound has been shown to reduce vWF levels, indicating an improvement in the endothelial phenotype.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving this compound and other relevant FXR agonists.
Table 1: In Vivo Efficacy of this compound in Rat Models of Portal Hypertension
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | p-value | Reference |
| Portal Pressure | Partial Portal Vein Ligation (PPVL) | 10.4 ± 1.1 mmHg | 12.6 ± 1.7 mmHg | -17.5% | p=0.020 | [1][2] |
| Portal Pressure | Carbon Tetrachloride (CCl4) induced cirrhosis | 11.8 ± 0.4 mmHg | 15.2 ± 0.5 mmHg | -22.4% | p=0.001 | [1][2] |
| Portal Pressure (short-term) | CCl4 induced cirrhosis (3-day treatment) | - | - | -14% | p=0.041 | [2] |
| Portal Pressure (long-term) | CCl4 induced cirrhosis (14-week treatment) | - | - | -22% | p=0.001 | [2] |
Data presented as mean ± SEM. This compound was administered at 10 mg/kg via oral gavage.
Table 2: In Vitro Activity of Non-Steroidal FXR Agonists
| Compound | Assay | Cell Type | EC50 | Notes | Reference |
| GW4064 | FXR Activation | - | 30 nM | Potent non-steroidal FXR agonist. | [3] |
| Cilofexor (B606690) (GS-9674) | FXR Activation | - | - | Non-steroidal FXR agonist, studied in vivo at 10, 30, and 90 mg/kg. | [4] |
| Tropifexor | FXR Activation | - | - | Hammerhead-type non-steroidal FXR agonist. | [5] |
| Fexaramine | FXR Activation | - | - | Non-steroidal FXR agonist. | [5] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in endothelial cells.
Caption: In vitro experimental workflow for studying this compound.
Caption: In vivo experimental workflow for studying this compound.
Experimental Protocols
Isolation and Culture of Human Hepatic Sinusoidal Endothelial Cells (HSECs)
This protocol is adapted from standard procedures for HSEC isolation.
Materials:
-
Collagenase Type IV
-
Hepatocyte Wash Medium (e.g., DMEM with 10% FBS)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Collagen-coated culture flasks/plates
-
Centrifuge
-
37°C incubator with 5% CO2
Procedure:
-
Liver Tissue Digestion: Perfuse the liver tissue with a collagenase solution to digest the extracellular matrix.
-
Cell Isolation: Gently dissociate the digested tissue to release the cells.
-
Hepatocyte Removal: Perform a low-speed centrifugation (e.g., 50 x g for 3 minutes) to pellet the hepatocytes. The supernatant will contain the non-parenchymal cells, including HSECs.
-
HSEC Enrichment: Collect the supernatant and centrifuge at a higher speed (e.g., 300 x g for 10 minutes) to pellet the HSECs.
-
Plating: Resuspend the HSEC pellet in Endothelial Cell Growth Medium and plate onto collagen-coated culture vessels.
-
Culture: Maintain the cells in a 37°C incubator with 5% CO2, changing the medium every 2-3 days.
Western Blot Analysis of eNOS, DDAH1, and Endothelin-1
Materials:
-
Cultured HSECs
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate HSECs and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Table 3: Recommended Primary Antibodies for Western Blot
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) | Catalog # (Example) |
| eNOS | Rabbit | 1:1000 | Cell Signaling Technology | 9572 |
| DDAH1 | Goat | 1:500 | Abcam | ab2434 |
| Endothelin-1 | Rabbit | 1:1000 | Abcam | ab117757 |
Note: Optimal antibody dilutions should be determined by the end-user.
Nitric Oxide (NO) Production Assay (Griess Assay)
Materials:
-
Cultured HSECs
-
This compound
-
Griess Reagent System (e.g., from Promega)
-
Nitrate (B79036) reductase
-
96-well plates
-
Plate reader
Procedure:
-
Cell Treatment: Plate HSECs in a 96-well plate and treat with this compound.
-
Sample Collection: Collect the cell culture supernatant.
-
Nitrate to Nitrite (B80452) Conversion: If measuring total NO production, incubate the supernatant with nitrate reductase to convert nitrate to nitrite.
-
Griess Reaction: Add the Griess reagents to the supernatant and incubate to allow for color development.
-
Measurement: Measure the absorbance at 540 nm using a plate reader.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
In Vivo Model of Portal Hypertension and this compound Treatment
Materials:
-
Sprague-Dawley rats
-
Carbon tetrachloride (CCl4) or Partial Portal Vein Ligation (PPVL) surgical setup
-
This compound (formulated for oral gavage)
-
Pressure transducer and catheter for portal pressure measurement
Procedure:
-
Induction of Portal Hypertension: Induce liver cirrhosis and portal hypertension using a CCl4 model (e.g., intraperitoneal injections over several weeks) or by performing PPVL surgery.
-
Treatment: Administer this compound (10 mg/kg) or vehicle control daily via oral gavage for the desired treatment period (e.g., 3 days for short-term studies, or several weeks for long-term studies).
-
Portal Pressure Measurement: At the end of the treatment period, anesthetize the animals and measure portal pressure directly by cannulating the portal vein with a pressure transducer.
-
Tissue Collection: Following hemodynamic measurements, collect liver tissue for further analysis.
Immunohistochemistry for von Willebrand Factor (vWF) in Rat Liver
Materials:
-
Rat liver tissue (formalin-fixed, paraffin-embedded or frozen)
-
Microtome or cryostat
-
Primary antibody against vWF (see Table 4)
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Tissue Sectioning: Cut 5 µm sections from the paraffin-embedded or frozen liver tissue blocks.
-
Antigen Retrieval: For paraffin (B1166041) sections, perform heat-induced epitope retrieval (e.g., in citrate (B86180) buffer).
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary anti-vWF antibody.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with streptavidin-HRP.
-
-
Visualization: Apply DAB substrate to develop the color reaction.
-
Counterstaining: Counterstain with hematoxylin.
-
Imaging and Analysis: Dehydrate, clear, and mount the slides. Image the sections and quantify the vWF-positive area.
Table 4: Recommended Primary Antibody for vWF Immunohistochemistry
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) | Catalog # (Example) |
| von Willebrand Factor | Rabbit | 1:200 - 1:400 | Abcam | ab6994 |
Note: Perform appropriate antigen retrieval and determine the optimal antibody dilution for your specific tissue samples.
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hammerhead-type FXR agonists induce an enhancer RNA Fincor that ameliorates nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R,R)-PX20606 in Portal Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-PX20606 is a novel, non-steroidal, and selective farnesoid X receptor (FXR) agonist that has demonstrated significant therapeutic potential in preclinical models of portal hypertension.[1][2] These application notes provide a comprehensive overview of the use of this compound in established rat models of portal hypertension, including detailed experimental protocols and data presentation. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound and similar compounds.
Mechanism of Action
This compound exerts its beneficial effects in portal hypertension primarily through the activation of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2] FXR activation by this compound initiates a cascade of downstream signaling events that collectively contribute to the amelioration of portal hypertension. The key mechanisms include:
-
Reduction of Liver Fibrosis: this compound decreases the expression of profibrogenic proteins such as collagen type 1 alpha 1 (Col1a1) and alpha-smooth muscle actin (α-SMA), leading to a reduction in the fibrotic area in the liver.[1]
-
Improvement of Sinusoidal Function: The compound promotes sinusoidal vasodilation by upregulating the expression of endothelial nitric oxide synthase (eNOS) and dimethylarginine dimethylaminohydrolase (DDAH)1.[1][2] It also upregulates cystathionase and GTP-cyclohydrolase1, further contributing to vasodilation.[1]
-
Reduction of Intrahepatic Vascular Resistance: this compound downregulates the expression of the potent vasoconstrictor endothelin-1 (B181129) and reduces phosphorylated Moesin, leading to the relaxation of hepatic sinusoids.[1]
-
Anti-inflammatory Effects: Treatment with this compound has been shown to reduce hepatic macrophage infiltration.[1]
-
Improvement of Intestinal Barrier Function: The compound can decrease bacterial translocation from the gut, a factor that contributes to inflammation and portal hypertension.[1][2]
Signaling Pathway
Caption: Signaling pathway of this compound in ameliorating portal hypertension.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in two key rat models of portal hypertension: the partial portal vein ligation (PPVL) model (non-cirrhotic) and the carbon tetrachloride (CCl4)-induced cirrhosis model.
Table 1: Effects of this compound on Portal Pressure
| Model | Treatment Group | Dose | Duration | Portal Pressure (mmHg) | % Reduction | p-value |
| PPVL (non-cirrhotic) | Vehicle | - | 7 days | 12.6 ± 1.7 | - | - |
| This compound | 10 mg/kg | 7 days | 10.4 ± 1.1 | 17.5% | p=0.020 | |
| CCl4 (cirrhotic) | Vehicle | - | 14 weeks | 15.2 ± 0.5 | - | - |
| This compound | 10 mg/kg | 14 weeks | 11.8 ± 0.4 | 22.4% | p=0.001 | |
| CCl4 (cirrhotic) | Vehicle | - | 3 days | - | - | - |
| This compound | 10 mg/kg | 3 days | - | 14% | p=0.041 |
Data extracted from Schwabl et al., J Hepatol, 2017.[1][2]
Table 2: Anti-fibrotic Effects of this compound in CCl4-induced Cirrhotic Rats
| Parameter | Vehicle | This compound (10 mg/kg) | % Reduction | p-value |
| Fibrotic Sirius Red Area | - | - | 43% | p=0.005 |
| Hepatic Hydroxyproline (B1673980) | - | - | 66% | p<0.001 |
Data extracted from Schwabl et al., J Hepatol, 2017.[1]
Experimental Protocols
I. Induction of Portal Hypertension in Rats
Two standard and reproducible models are recommended for studying the effects of this compound on portal hypertension.
This model creates pre-hepatic portal hypertension without inducing liver cirrhosis.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holder)
-
Silk suture (e.g., 3-0)
-
Blunt-tipped needle (e.g., 20-gauge)
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently dissect the portal vein from the surrounding tissue.
-
Place a blunt-tipped needle (e.g., 20-gauge) alongside the portal vein.
-
Tie a silk ligature around both the portal vein and the needle.
-
Carefully remove the needle, creating a calibrated stenosis of the portal vein.
-
Close the abdominal incision in layers.
-
Allow the animals to recover for a specified period (e.g., 7 days) for the development of portal hypertension.[3]
This model induces liver cirrhosis and subsequent portal hypertension through chronic liver injury.
Materials:
-
Male Sprague-Dawley or Wistar rats (150-200g)
-
Carbon tetrachloride (CCl4)
-
Vehicle (e.g., corn oil, olive oil)
-
Oral gavage needles or intraperitoneal injection supplies
Procedure:
-
Prepare a solution of CCl4 in the chosen vehicle (e.g., 1:1 v/v).
-
Administer CCl4 to the rats via oral gavage or intraperitoneal injection. A common protocol is twice-weekly administration for 12-14 weeks.[4]
-
The dose of CCl4 may need to be adjusted based on the strain of rat and the desired severity of cirrhosis. A starting dose of 1 mL/kg body weight can be used.
-
Monitor the animals regularly for signs of distress and weight loss.
-
At the end of the induction period, the rats will have developed liver cirrhosis and portal hypertension.
Caption: General experimental workflow for evaluating this compound.
II. Administration of this compound
Formulation:
-
This compound is typically formulated for oral gavage. The vehicle used for formulation should be reported (e.g., a specific suspension vehicle).
Dosing:
-
A dose of 10 mg/kg body weight administered once daily by oral gavage has been shown to be effective.[1][2]
Treatment Duration:
-
For the PPVL model, a treatment duration of 7 days is common.[1][2]
-
For the CCl4 model, a longer treatment period of up to 14 weeks may be necessary to assess effects on established fibrosis.[1][2] Short-term treatment (e.g., 3 days) can also be used to evaluate acute hemodynamic effects.[1][2]
III. Efficacy Assessment
Materials:
-
Anesthesia
-
Pressure transducer and recording system
-
Catheters (e.g., PE-50 tubing)
-
Heparinized saline
Procedure:
-
Anesthetize the rat.
-
Perform a midline laparotomy.
-
Carefully isolate the portal vein.
-
Insert a catheter filled with heparinized saline into a branch of the superior mesenteric vein and advance it into the portal vein.
-
Connect the catheter to a pressure transducer to record the portal pressure.
-
Mean arterial pressure can be simultaneously measured by cannulating the femoral or carotid artery.
1. Sirius Red Staining for Collagen Visualization
Materials:
-
Formalin-fixed, paraffin-embedded liver tissue sections
-
Picro-Sirius Red solution
-
Microscope with polarizing filters
Procedure:
-
Deparaffinize and rehydrate the liver sections.
-
Stain the sections with Picro-Sirius Red solution for 1 hour.
-
Wash with acidified water.
-
Dehydrate the sections through a graded series of ethanol (B145695) and clear in xylene.
-
Mount with a coverslip.
-
Visualize under a microscope. Collagen fibers will appear red under bright-field microscopy and as bright yellow, orange, or green fibers under polarized light.
-
Quantify the fibrotic area using image analysis software.
2. Hepatic Hydroxyproline Content Assay for Collagen Quantification
Materials:
-
Liver tissue samples
-
Hydrochloric acid (HCl)
-
Chloramine-T reagent
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde)
-
Hydroxyproline standard solution
-
Spectrophotometer
Procedure:
-
Hydrolyze a known weight of liver tissue in concentrated HCl at an elevated temperature (e.g., 110-120°C) for several hours.
-
Neutralize the hydrolysate.
-
Add Chloramine-T reagent to oxidize the hydroxyproline.
-
Add Ehrlich's reagent, which reacts with the oxidized hydroxyproline to produce a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 550-560 nm) using a spectrophotometer.
-
Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline. The results are typically expressed as μg of hydroxyproline per mg of liver tissue.[5]
Materials:
-
Liver tissue samples
-
RNA extraction kit
-
Reverse transcriptase kit
-
qPCR master mix
-
Gene-specific primers (for genes of interest and housekeeping genes)
-
Real-time PCR system
Procedure:
-
Extract total RNA from liver tissue samples using a suitable RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase kit.
-
Perform real-time quantitative PCR (RT-qPCR) using the cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the gene expression data, normalizing the expression of the target genes to one or more stable housekeeping genes.[6]
Target Genes of Interest:
-
Fibrosis: Col1a1, α-SMA, TGF-β
-
Vasodilation: eNOS, DDAH1, Cystathionase, GCH1
-
Vasoconstriction: Endothelin-1
-
FXR target genes: SHP, FGF15/19
Conclusion
This compound is a promising therapeutic candidate for the treatment of portal hypertension. The experimental models and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound and other FXR agonists. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating the translation of these promising compounds into clinical development.
References
- 1. Invasive Hemodynamic Characterization of the Portal-hypertensive Syndrome in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liver Biopsy Hydroxyproline Content Is a Diagnostic for Hepatocellular Carcinoma in Murine Models of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Selection and Validation of Reference Genes for mRNA and microRNA Expression Studies in Human Liver Slices Using RT-qPCR [mdpi.com]
Application Notes and Protocols: Western Blot Analysis of Farnesoid X Receptor (FXR) Activation by (R,R)-PX20606
These application notes provide a detailed protocol for assessing the activation of the Farnesoid X Receptor (FXR) in response to the non-steroidal agonist (R,R)-PX20606 using Western blotting. This guide is intended for researchers, scientists, and drug development professionals working on FXR as a therapeutic target.
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a key regulator of bile acid, lipid, and glucose metabolism.[1][2] Upon activation by ligands such as bile acids or synthetic agonists like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[1][3] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[4]
Activation of FXR initiates a signaling cascade that influences the expression of numerous downstream genes. One of the primary functions of FXR activation is the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3] This is achieved through the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of the CYP7A1 gene.[3] Other important target genes include those involved in bile acid transport (e.g., ABCB11/BSEP), lipid metabolism, and inflammation.[2][5]
This compound is a potent and selective non-steroidal FXR agonist that has shown therapeutic potential in experimental models of liver disease.[6][7] It has been demonstrated to reduce liver fibrosis, vascular remodeling, and sinusoidal dysfunction.[6][7] This protocol details the use of Western blotting to detect changes in the protein expression of FXR and its key downstream targets following treatment with this compound, providing a method to quantify its agonistic activity.
Signaling Pathway and Experimental Workflow
FXR Signaling Pathway
Caption: FXR signaling pathway upon activation by this compound.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of FXR activation.
Experimental Protocol
This protocol describes the steps for treating cells with this compound and subsequently analyzing the expression of FXR and its target proteins by Western blot.
Materials
-
Cell Line: Human hepatoma cell line (HepG2) or primary hepatocytes.
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA Protein Assay Kit.
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.
-
Transfer Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-FXR
-
Rabbit anti-SHP (NR0B2)
-
Mouse anti-eNOS
-
Rabbit anti-ABCB11 (BSEP)
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Methods
-
Cell Culture and Treatment:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to treatment.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100 V for 1-2 hours or overnight at 30 V at 4°C.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SHP, diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the loading control (β-actin) to determine the relative protein expression.
-
Data Presentation
The following table summarizes the expected quantitative changes in protein expression of FXR target genes upon activation by an agonist like this compound, based on published literature.
| Target Protein | Function | Expected Change with this compound | Reference |
| FXR (NR1H4) | Nuclear receptor for bile acids | No significant change or slight upregulation | [8] |
| SHP (NR0B2) | Suppresses CYP7A1 transcription | Upregulation | [3][9] |
| ABCB11 (BSEP) | Bile salt export pump | Upregulation | [2] |
| eNOS | Endothelial nitric oxide synthase | Upregulation | [6][7] |
| CYP7A1 | Rate-limiting enzyme in bile acid synthesis | Downregulation (indirectly via SHP) | [1][3] |
Note: The exact fold change will depend on the cell type, concentration of this compound, and treatment duration. The data presented here are representative of the expected outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Farnesoid x receptor agonists: what they are and how they might be used in treating liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following (R,R)-PX20606 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-PX20606 is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1] Activation of FXR by this compound has demonstrated significant therapeutic potential, including anti-fibrotic effects, reduction of portal hypertension, and inhibition of tumor growth and metastasis.[1][2][3] These physiological effects are underpinned by complex changes in gene expression programs. Understanding the transcriptional consequences of this compound treatment is paramount for elucidating its mechanism of action, identifying biomarkers of response, and discovering novel therapeutic applications.
These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on gene expression, with detailed protocols for RNA sequencing (RNA-seq) and quantitative real-time PCR (qRT-PCR).
Mechanism of Action: FXR Signaling Pathway
This compound functions as an agonist for the Farnesoid X Receptor (FXR). Upon binding, the this compound-FXR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding event modulates the transcription of a wide array of genes involved in various cellular processes. For instance, this compound has been shown to induce the expression of the tumor suppressor gene NDRG2 and to increase the expression of eNOS and DDAH in human liver sinusoidal endothelial cells.[1][2]
Data Presentation: Gene Expression Changes Post-(R,R)-PX20606 Treatment
The following tables summarize hypothetical, yet plausible, quantitative data from RNA-seq and subsequent qRT-PCR validation experiments in a human hepatocellular carcinoma (HCC) cell line treated with this compound.
Table 1: Summary of Differentially Expressed Genes from RNA-Seq Analysis
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Regulation |
| NDRG2 | N-myc downstream regulated 2 | 3.15 | 1.2e-8 | Upregulated |
| SHP | Small heterodimer partner | 4.50 | 3.4e-10 | Upregulated |
| BSEP | Bile salt export pump | 5.20 | 1.1e-12 | Upregulated |
| CYP7A1 | Cytochrome P450 family 7 subfamily A member 1 | -4.80 | 2.5e-11 | Downregulated |
| SREBF1 | Sterol regulatory element binding transcription factor 1 | -2.90 | 5.6e-7 | Downregulated |
| COL1A1 | Collagen type I alpha 1 chain | -3.50 | 8.9e-9 | Downregulated |
| ACTA2 | Actin alpha 2, smooth muscle | -2.75 | 4.3e-6 | Downregulated |
| TGFB1 | Transforming growth factor beta 1 | -2.10 | 9.1e-5 | Downregulated |
Table 2: qRT-PCR Validation of Key Target Genes
| Gene Symbol | Average ΔCt (Control) | Average ΔCt (Treated) | Relative Fold Change |
| NDRG2 | 8.23 | 5.11 | 8.8 |
| SHP | 10.11 | 5.58 | 23.9 |
| CYP7A1 | 6.45 | 11.28 | 0.036 |
| COL1A1 | 7.89 | 11.35 | 0.089 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a suitable cell line. For liver-related studies, HepG2 or Huh7 cells are appropriate. For other cancer types, select a cell line relevant to the research question.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 100 nM). An EC50 value for human FXR is 50 nM.[2]
-
Include a vehicle control (DMSO) at the same final concentration as the drug-treated samples.
-
Treat cells for the desired duration (e.g., 24 hours).
-
-
Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a suitable lysis buffer for RNA extraction (e.g., TRIzol or a buffer from an RNA extraction kit).
-
Protocol 2: RNA Extraction and Quality Control
-
RNA Extraction: Isolate total RNA from the cell lysates using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or phenol-chloroform extraction, following the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase I digestion to remove any contaminating genomic DNA.
-
RNA Quality Control:
-
Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Evaluate RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value ≥ 8 is recommended for RNA-seq.
-
Protocol 3: RNA Sequencing (RNA-seq)
A well-designed RNA-seq experiment is crucial for obtaining meaningful results.[4][5]
-
Library Preparation:
-
Start with high-quality total RNA.
-
Enrich for mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Quantify and qualify the prepared libraries.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.
-
Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Validation
qRT-PCR is a targeted approach to validate the gene expression changes observed in the RNA-seq data.[6][7][8]
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.[9]
-
Include a no-reverse transcriptase (-RT) control to check for genomic DNA contamination.
-
-
Primer Design:
-
Design primers for your genes of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB).
-
Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and a melting temperature (Tm) of 60-65°C.[6]
-
Whenever possible, design primers that span an exon-exon junction to avoid amplification of genomic DNA.[6]
-
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
Run the reactions in triplicate for each sample and gene.
-
Include a no-template control (NTC) for each primer pair to check for contamination.
-
-
qPCR Cycling and Data Analysis:
-
Perform the qPCR on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
-
Conclusion
The protocols and application notes provided here offer a robust framework for investigating the gene expression changes induced by this compound. By combining the global transcriptomic view from RNA-seq with targeted validation by qRT-PCR, researchers can gain deep insights into the molecular mechanisms underlying the therapeutic effects of this promising FXR agonist. This knowledge is crucial for advancing the development of this compound and other FXR-targeted therapies.
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PX20606 - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. alitheagenomics.com [alitheagenomics.com]
- 5. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 6. clyte.tech [clyte.tech]
- 7. elearning.unite.it [elearning.unite.it]
- 8. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 9. protocols.io [protocols.io]
Application Notes and Protocols: Histological Staining for Fibrosis After (R,R)-PX20606 Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the histological evaluation of fibrosis following therapeutic intervention with (R,R)-PX20606, a non-steroidal farnesoid X receptor (FXR) agonist. The protocols outlined below are essential for accurately assessing the anti-fibrotic efficacy of this compound in preclinical models.
This compound is a selective FXR agonist that has demonstrated potent anti-fibrotic activities.[1][2] It has been shown to ameliorate portal hypertension and reduce liver fibrosis by targeting vascular remodeling and sinusoidal dysfunction.[1][2] In experimental models of liver cirrhosis, this compound treatment has been associated with a significant reduction in collagen deposition and the expression of profibrogenic proteins.[2]
Data Presentation
Table 1: Effects of this compound on Liver Fibrosis Markers in a CCl₄-Induced Rat Model
| Parameter | Control (CCl₄) | This compound (10mg/kg) | Percentage Reduction | p-value | Reference |
| Sirius Red Positive Area (%) | Not specified | Reduced by 43% | 43% | p=0.005 | [2] |
| Hepatic Hydroxyproline (µg/g) | Not specified | Reduced by 66% | 66% | p<0.001 | [2] |
| Col1a1 Expression | Not specified | Decreased | Not specified | Not specified | [2] |
| α-Smooth Muscle Actin (α-SMA) Expression | Not specified | Decreased | Not specified | Not specified | [2] |
| Transforming Growth Factor β (TGF-β) Expression | Not specified | Decreased | Not specified | Not specified | [2] |
Signaling Pathway
The anti-fibrotic effects of this compound are mediated through the activation of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[3] FXR activation in hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, leads to a reduction in the expression of pro-fibrotic genes.
Caption: Signaling pathway of this compound in reducing liver fibrosis.
Experimental Workflow
A typical experimental workflow to assess the anti-fibrotic effects of this compound in a preclinical model of liver fibrosis is outlined below.
Caption: Experimental workflow for histological assessment of fibrosis.
Experimental Protocols
Masson's Trichrome Staining for Collagen Visualization
Masson's Trichrome is a three-color staining protocol used to differentiate collagen from other tissue components.[4][5] Collagen fibers are stained blue, nuclei are stained black, and the cytoplasm, muscle, and erythrocytes are stained red.[6] This stain is valuable for assessing the degree of fibrosis and cirrhosis in liver pathology.[5]
Protocol for Formalin-Fixed Paraffin-Embedded (FFPE) Sections:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse in distilled water.
-
-
Mordanting:
-
Incubate sections in pre-heated Bouin's solution at 56-60°C for 1 hour.
-
Allow to cool and wash in running tap water until the yellow color disappears.
-
-
Staining:
-
Stain in Weigert's iron hematoxylin (B73222) working solution for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes.
-
Rinse in deionized water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline (B41778) blue solution for 5-10 minutes.
-
Rinse briefly in deionized water.
-
Differentiate in 1% acetic acid solution for 1 minute.
-
-
Dehydration and Mounting:
-
Dehydrate through 95% ethanol, followed by 100% ethanol, 2 changes of 2 minutes each.
-
Clear in xylene, 2 changes of 2 minutes each.
-
Mount with a synthetic mounting medium.
-
Expected Results:
-
Collagen: Blue
-
Nuclei: Black
-
Cytoplasm, Muscle, Erythrocytes: Red
Picrosirius Red Staining for Collagen Fiber Analysis
Picrosirius Red (PSR) staining is a highly specific method for visualizing collagen fibers. When viewed under polarized light, collagen fibers exhibit birefringence, with thicker fibers appearing orange-red and thinner fibers appearing greenish-yellow.[7][8]
Protocol for FFPE Sections:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for Masson's Trichrome.
-
-
Staining:
-
Cover the tissue section with Picro-Sirius Red solution and incubate for 60 minutes.
-
Rinse slides in two changes of acetic acid solution.
-
Wash in absolute alcohol for a quick rinse.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly in three changes of 100% ethanol.
-
Clear in xylene, 3 changes.
-
Mount with a synthetic resinous medium.
-
Quantitative Analysis: The percentage of the Sirius Red-positive area can be quantified using image analysis software to determine the extent of fibrosis.
Immunohistochemistry (IHC) for Fibrosis Markers
IHC is used to detect specific proteins in tissue sections. For fibrosis assessment, key markers include Collagen Type I and α-Smooth Muscle Actin (α-SMA), a marker of activated myofibroblasts.[9][10]
General IHC Protocol for Collagen Type I and α-SMA on FFPE Sections:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for Masson's Trichrome.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or 1 mM EDTA, pH 8.0).[11] The specific method may need optimization depending on the antibody.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Block non-specific binding sites with a blocking serum (e.g., normal goat serum) for 30-60 minutes.[12]
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody (e.g., anti-Collagen I or anti-α-SMA) at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin to visualize nuclei.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a synthetic mounting medium.
-
Quantitative Analysis: The area of positive staining for Collagen I or α-SMA can be quantified using image analysis software and expressed as a percentage of the total tissue area.
Logical Relationships in Fibrosis Assessment
The different staining techniques provide complementary information for a comprehensive assessment of fibrosis.
Caption: Relationship between staining techniques and the information they provide.
References
- 1. researchgate.net [researchgate.net]
- 2. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism-guided drug development and treatment for liver fibrosis: a clinical perspective [frontiersin.org]
- 4. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejmjih.com [ejmjih.com]
- 6. mmpc.org [mmpc.org]
- 7. protocols.io [protocols.io]
- 8. mmpc.org [mmpc.org]
- 9. researchgate.net [researchgate.net]
- 10. Immunohistochemical characterization of myofibroblasts appearing in isoproterenol-induced rat myocardial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemistry Protocol for Collagen I Antibody (NB600-450): Novus Biologicals [novusbio.com]
- 12. Collagen immunohistochemistry (IHC) [bio-protocol.org]
Troubleshooting & Optimization
(R,R)-PX20606 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R,R)-PX20606. The information provided is intended to help overcome common solubility challenges encountered during in vitro and in vivo experiments.
Troubleshooting Guide: Addressing this compound Solubility Issues
Researchers may encounter difficulties in dissolving this compound, a non-steroidal farnesoid X receptor (FXR) agonist, in aqueous solutions for experimental use. This guide provides a systematic approach to troubleshooting and resolving these solubility issues.
Logical Flow for Troubleshooting Solubility Problems
Caption: A stepwise workflow for addressing solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A1: this compound is a lipophilic molecule and is expected to have poor solubility in aqueous buffers. Direct dissolution in aqueous media is often unsuccessful. It is recommended to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a stock solution. This stock solution can then be serially diluted into your aqueous experimental medium. Be cautious of the final concentration of the organic solvent in your assay, as high concentrations can affect biological systems.
Q2: I dissolved this compound in an organic solvent, but it precipitated when I diluted it into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for poorly soluble compounds. Here are several strategies to overcome this:
-
Use of Co-solvents: Incorporating a co-solvent in your final solution can improve the solubility of this compound.[1][2]
-
Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F-68, can help to maintain the compound in solution by forming micelles.[1]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][4][5]
Q3: What are some alternative formulation strategies if simple co-solvents or surfactants are not effective or suitable for my experiment?
A3: For more challenging solubility issues or for in vivo studies, more advanced formulation techniques may be necessary. These include:
-
Solid Dispersions: The drug can be dispersed in a hydrophilic polymer matrix to improve its dissolution rate.[6][7]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and bioavailability.[3][8]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate.[5]
Quantitative Data Summary
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Addition of a water-miscible organic solvent to increase the solubility of non-polar drugs.[2] | Simple and rapid to formulate.[2] | Potential for precipitation upon dilution; toxicity of some solvents.[2] |
| Surfactants | Formation of micelles that encapsulate the hydrophobic drug, increasing its apparent solubility. | Effective at low concentrations. | Can interfere with some biological assays; potential for cell toxicity. |
| Cyclodextrin (B1172386) Complexation | Formation of inclusion complexes where the hydrophobic drug resides within the cyclodextrin cavity.[5] | Can significantly increase aqueous solubility; can improve stability.[4] | Can have dose-limiting toxicity; may alter drug-receptor interactions.[3] |
| Solid Dispersion | Dispersion of the drug in a hydrophilic carrier at the molecular level.[6] | Enhances dissolution rate and bioavailability.[7] | Can be physically unstable (conversion to crystalline form). |
| Nanosuspension | Reduction of drug particle size to the sub-micron range, increasing surface area for dissolution.[5] | Applicable to drugs insoluble in both aqueous and organic media; can improve bioavailability.[5] | Requires specialized equipment (e.g., high-pressure homogenizer); potential for particle aggregation.[9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Solutions using a Co-solvent
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Aqueous buffer of choice (e.g., PBS, cell culture medium), pre-warmed to 37°C
-
-
Procedure for Stock Solution (e.g., 10 mM): a. Accurately weigh the required amount of this compound powder. b. Add the appropriate volume of DMSO to achieve the desired stock concentration. c. Vortex or sonicate gently until the powder is completely dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Procedure for Working Solution: a. Warm the aqueous buffer to 37°C. b. While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. c. Ensure the final concentration of DMSO is kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in biological assays. d. Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider further optimization using the techniques described in the FAQs.
Signaling Pathway and Experimental Workflow Diagrams
This compound as an FXR Agonist: Simplified Signaling Pathway
This compound acts as an agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. In the context of liver health, FXR activation by this compound has been shown to have beneficial effects on portal hypertension by targeting vascular remodeling and sinusoidal dysfunction.[10][11]
Caption: Simplified signaling pathway of this compound via FXR activation.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. ijpbr.in [ijpbr.in]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (R,R)-PX20606 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R,R)-PX20606. The information is designed to help optimize experimental design and troubleshoot common issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-steroidal, selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, and kidneys. Its mechanism of action involves binding to and activating FXR, which in turn regulates the expression of genes involved in bile acid, lipid, and glucose metabolism. In vitro studies have shown that activation of FXR by this compound in human liver sinusoidal endothelial cells leads to increased expression of endothelial nitric oxide synthase (eNOS) and dimethylarginine dimethylaminohydrolase (DDAH).[1][2] This can result in beneficial effects such as reduced inflammation and improved endothelial function.[1]
Q2: What are the common in vitro applications of this compound?
Common in vitro applications for this compound include:
-
FXR Activation Assays: To confirm its potency and efficacy as an FXR agonist, often using reporter gene assays.
-
Gene Expression Analysis: To study the downstream effects of FXR activation on target genes in various cell types, such as hepatocytes, endothelial cells, and hepatic stellate cells.
-
Cell Viability and Cytotoxicity Assays: To determine the potential toxic effects of the compound on different cell lines and to establish a safe concentration range for experiments.
-
Endothelial Function Assays: To investigate its effects on endothelial cell function, such as nitric oxide production and expression of relevant enzymes.[1][2]
Q3: What is a recommended starting concentration range for this compound in cell-based assays?
Based on its potent FXR agonistic activity, a sensible starting point for a dose-response experiment would be a logarithmic or semi-logarithmic dilution series spanning from 0.1 nM to 10 µM . This range should allow for the determination of the half-maximal effective concentration (EC50) for FXR activation, which has been reported to be in the low nanomolar range in certain assays. For instance, EC50 values of 18 nM and 29 nM have been observed in FRET and M1H assays, respectively. It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low FXR activation observed in a reporter assay. | Suboptimal this compound concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the EC50 in your specific cell system. |
| Cell line suitability: The cell line may not express sufficient levels of functional FXR. | Confirm FXR expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to have robust FXR expression, such as HepG2 cells. | |
| Assay setup issues: Problems with transfection efficiency (for transient assays), reporter construct, or detection reagents. | Optimize transfection conditions. Use a positive control, such as a known FXR agonist like GW4064, to validate the assay system.[3][4] | |
| High variability between replicates. | Inconsistent cell seeding: Uneven cell distribution in multi-well plates. | Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to minimize variability. |
| Compound precipitation: this compound may precipitate out of the culture medium at higher concentrations. | Visually inspect the culture medium for any signs of precipitation. If observed, try lowering the highest concentration or using a different solvent system (with appropriate controls). | |
| Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or PBS. | |
| Unexpected cytotoxicity observed. | High concentration of this compound: The compound may be toxic to the cells at the concentrations being tested. | Perform a cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) to determine the concentration at which this compound becomes toxic to your specific cell line. Select concentrations for your experiments that are well below the toxic threshold. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of DMSO in the culture medium is kept to a minimum (ideally ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments. | |
| Contamination: Bacterial or fungal contamination can lead to cell death. | Regularly check cell cultures for any signs of contamination. Practice good aseptic technique. | |
| Inconsistent effects on gene expression. | Timing of treatment and harvest: The time points chosen for treatment and cell harvesting may not be optimal for observing changes in the expression of target genes. | Perform a time-course experiment to determine the optimal duration of treatment for the specific genes of interest. |
| Cell confluency: The confluency of the cells at the time of treatment can influence their response. | Standardize the cell seeding density and treatment confluency for all experiments. | |
| RNA quality: Degraded RNA can lead to unreliable qPCR results. | Use proper RNA extraction and handling techniques to ensure high-quality RNA. Assess RNA integrity before proceeding with downstream applications. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| EC50 | 18 nM | FRET Assay | Vendor Data |
| EC50 | 29 nM | M1H Assay | Vendor Data |
Experimental Protocols
Protocol 1: FXR Reporter Gene Assay
This protocol provides a general guideline for assessing the FXR agonist activity of this compound using a luciferase reporter assay.
Materials:
-
HEK293T or other suitable cells
-
FXR expression plasmid
-
FXR-responsive reporter plasmid (e.g., containing a Bile Salt Export Pump (BSEP) promoter driving luciferase expression)
-
Transfection reagent
-
This compound
-
Positive control (e.g., GW4064)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the FXR-responsive reporter plasmid according to the manufacturer's protocol for the transfection reagent.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized data as a function of the this compound concentration to determine the EC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol describes how to assess the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of this compound via FXR activation.
Caption: General experimental workflow for an FXR reporter gene assay.
Caption: A logical workflow for troubleshooting inconsistent in vitro results.
References
Technical Support Center: (R,R)-PX20606 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using (R,R)-PX20606 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal, selective farnesoid X receptor (FXR) agonist.[1][2] Its primary mechanism of action is the activation of FXR, a nuclear receptor highly expressed in the liver and intestine. FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[3]
Q2: What are the reported beneficial effects of this compound in animal models?
A2: In animal models of liver disease, this compound has been shown to ameliorate portal hypertension, reduce liver fibrosis, decrease inflammation, and improve sinusoidal dysfunction.[1][2] It also improves the intestinal barrier and reduces bacterial translocation.[2]
Q3: What are the common animal models used to study the efficacy of this compound?
A3: Common animal models include the partial portal vein ligation (PPVL) model for non-cirrhotic portal hypertension and the carbon tetrachloride (CCl4)-induced liver cirrhosis model.[1][2]
Q4: What is the recommended dosage and route of administration for this compound in rats?
A4: A dosage of 10 mg/kg administered via oral gavage has been effectively used in rat models.[1][2]
Q5: Are there known species-specific differences in response to FXR agonists?
A5: Yes, there can be significant species-specific differences in the pharmacokinetic and pharmacodynamic profiles of drugs, including FXR agonists.[4] For instance, the regulation of lipoprotein cholesterol metabolism by FXR activation shows discrepancies between animal models and humans.[5] It is crucial to consider these differences when extrapolating results to humans.
Troubleshooting Guide
Problem 1: High variability in experimental results between animals.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure accurate and consistent oral gavage technique. Verify the formulation is homogenous and the correct volume is administered based on individual animal body weight.
-
-
Possible Cause: Variability in the induction of the disease model.
-
Solution: Standardize the procedure for inducing the animal model (e.g., CCl4 administration protocol or PPVL surgery). Monitor key disease progression markers to ensure animals are at a similar stage before starting treatment.
-
-
Possible Cause: Differences in animal strain, age, or sex.
-
Solution: Use a homogenous group of animals. Report the specific strain, age, and sex of the animals in the experimental protocol. Age can significantly affect drug metabolism and pharmacokinetics.[6]
-
Problem 2: Unexpected adverse effects or mortality.
-
Possible Cause: Off-target effects or exaggerated pharmacology.
-
Solution: While this compound is selective for FXR, high doses may lead to off-target effects. Consider performing a dose-response study to identify the optimal therapeutic window with minimal toxicity. Chronic activation of FXR has been associated with perinatal toxicity in transgenic mice.[7]
-
-
Possible Cause: Formulation issues leading to poor solubility or stability.
-
Solution: Ensure the vehicle used for formulation is appropriate and does not cause toxicity. The stability of the formulated drug should be confirmed for the duration of the study. Poor bioavailability has been a limitation for some synthetic FXR agonists.[7]
-
-
Possible Cause: Interaction with other experimental conditions.
-
Solution: Review all experimental procedures and concomitant treatments for potential interactions. For example, the gut microbiota can influence the effects of FXR agonists.[8]
-
Problem 3: Lack of expected therapeutic effect.
-
Possible Cause: Sub-optimal dosage.
-
Possible Cause: Insufficient treatment duration.
-
Possible Cause: Issues with drug quality or formulation.
-
Solution: Verify the purity and integrity of the this compound compound. Ensure the formulation allows for adequate absorption.
-
Data Presentation
Table 1: Effects of this compound on Portal Pressure in Rat Models.[1][2]
| Animal Model | Treatment Group | Portal Pressure (mmHg) | Percentage Reduction | p-value |
| PPVL (7 days) | Vehicle | 12.6 ± 1.7 | - | - |
| This compound (10 mg/kg) | 10.4 ± 1.1 | 17.5% | 0.020 | |
| CCl4 (14 weeks) | Vehicle | 15.2 ± 0.5 | - | - |
| This compound (10 mg/kg) | 11.8 ± 0.4 | 22.4% | 0.001 |
Table 2: Effects of this compound on Liver Fibrosis and Inflammation in CCl4-induced Cirrhotic Rats.[1][2]
| Parameter | Vehicle | This compound (10 mg/kg) | Percentage Change | p-value |
| Fibrotic Sirius Red Area | - | - | -43% | 0.005 |
| Hepatic Hydroxyproline | - | - | -66% | <0.001 |
| Bacterial Translocation | - | - | -36% | 0.041 |
| Lipopolysaccharide Binding Protein | - | - | -30% | 0.024 |
| Splanchnic TNFα Levels | - | - | -39% | 0.044 |
Experimental Protocols
1. Carbon Tetrachloride (CCl4)-Induced Liver Cirrhosis Model in Rats
-
Animals: Male Sprague-Dawley rats.
-
Induction of Cirrhosis: Administration of CCl4 (e.g., 0.5 mL/kg intraperitoneally) twice a week for up to 14 weeks. The dose and frequency may need optimization based on the specific strain and supplier of the animals.
-
Treatment: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A dose of 10 mg/kg body weight is administered daily via oral gavage starting from a specified week of CCl4 treatment until the end of the experiment. A vehicle control group receiving only the vehicle should be included.
-
Endpoint Analysis: At the end of the treatment period, animals are anesthetized for hemodynamic measurements (e.g., portal pressure). Blood and liver tissue samples are collected for biochemical analysis (e.g., transaminases), histological evaluation of fibrosis (e.g., Sirius Red staining), and gene expression analysis of fibrogenic and inflammatory markers.
2. Partial Portal Vein Ligation (PPVL) Model in Rats
-
Animals: Male Sprague-Dawley rats.
-
Surgical Procedure: Under anesthesia, a midline laparotomy is performed to expose the portal vein. A ligature (e.g., a 3-0 silk suture) is placed around the portal vein, and a needle of a specific gauge (e.g., 20G) is placed alongside the vein. The ligature is tied snugly around both the vein and the needle. The needle is then immediately withdrawn, resulting in a calibrated stenosis of the portal vein. Sham-operated animals undergo the same procedure without the ligation.
-
Treatment: this compound (10 mg/kg) or vehicle is administered daily by oral gavage for 7 days post-surgery.
-
Endpoint Analysis: After 7 days of treatment, hemodynamic measurements, including portal pressure, are performed. Splanchnic tissues can be collected to assess inflammation and bacterial translocation.
Mandatory Visualizations
Caption: FXR Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for this compound Animal Studies.
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 7. Chronic Activation of FXR in Transgenic Mice Caused Perinatal Toxicity and Sensitized Mice to Cholesterol Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesoid X Receptor Agonist Treatment Alters Bile Acid Metabolism but Exacerbates Liver Damage in a Piglet Model of Short-Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
(R,R)-PX20606 off-target effects to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R,R)-PX20606 , a non-steroidal farnesoid X receptor (FXR) agonist. The information provided is intended to help users anticipate and troubleshoot potential issues related to off-target effects during their experiments.
Disclaimer: Specific off-target profiling data for this compound is not extensively available in the public domain. The guidance provided here is based on the known pharmacology of the farnesoid X receptor and the observed effects of the broader class of non-steroidal FXR agonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, kidney, and adrenal glands.[1] Upon activation by ligands such as bile acids or synthetic agonists like PX20606, FXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes. This interaction modulates the transcription of numerous genes involved in bile acid synthesis and transport, lipid metabolism, and inflammation.[2][3]
Q2: Are there any known off-target effects for this compound?
A2: While this compound is described as a selective FXR agonist, comprehensive public data on its selectivity profile against a wide panel of receptors and kinases is limited. However, based on the class of FXR agonists, researchers should be aware of potential side effects observed with other molecules in this class, such as pruritus (itching) and alterations in lipid profiles.[4][5] It is often debated whether these are on-target effects of FXR activation in different tissues or if off-target interactions contribute.
Q3: What are the potential on-target versus off-target effects to consider when observing changes in lipid profiles?
A3: FXR activation is known to influence lipid metabolism. A common on-target effect observed with some FXR agonists, like the steroidal agonist obeticholic acid (OCA), is a decrease in high-density lipoprotein cholesterol (HDLc) and an increase in low-density lipoprotein cholesterol (LDLc).[4][5] However, some non-steroidal FXR agonists have shown different effects on lipid profiles. Therefore, if you observe changes in lipid levels in your experimental model, it is crucial to compare them against known on-target effects of FXR activation. Any unexpected or exaggerated lipid alterations could potentially be due to off-target effects, and further investigation would be warranted.
Q4: Can this compound induce pruritus in animal models? How can I assess this?
A4: Pruritus is a common side effect of several FXR agonists in clinical settings.[2] The underlying mechanism is not fully elucidated but may involve FXR's role in bile acid homeostasis. In animal models, particularly rodents, pruritus can be challenging to quantify but may manifest as increased scratching or grooming behavior. If your research involves animal studies, it is advisable to include behavioral monitoring to assess for signs of itching.
Troubleshooting Guides
Issue 1: Unexpected Changes in Gene Expression Profiles
Symptoms: You observe significant changes in the expression of genes not known to be direct or indirect targets of FXR activation in your in vitro or in vivo experiments with this compound.
Possible Causes:
-
Off-target activity: At higher concentrations, this compound may interact with other nuclear receptors or signaling pathways.
-
Cellular stress response: The observed gene expression changes might be a secondary response to cellular stress induced by the compound at high doses.
-
Experimental variability: Inconsistent experimental conditions or technical artifacts.
Troubleshooting Steps:
-
Confirm FXR Target Gene Modulation: First, verify that known FXR target genes (e.g., SHP, BSEP, FGF19/FGF15) are modulated as expected to ensure the compound is active and the experimental system is responsive.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected gene expression changes are concentration-dependent. Off-target effects are often more pronounced at higher concentrations.
-
Use FXR Antagonists or Knockdown Models: To confirm if the effects are FXR-mediated, co-treat with a known FXR antagonist or use an FXR-knockdown/knockout model. If the unexpected gene expression changes persist, it strongly suggests an off-target mechanism.
-
Literature Review for Similar Compounds: Investigate if other non-steroidal FXR agonists have been reported to cause similar gene expression changes.
Issue 2: Unanticipated Phenotypic Changes in Cellular or Animal Models
Symptoms: You observe phenotypic changes in your experimental model that are not readily explained by the known functions of FXR, such as unexpected cytotoxicity, morphological changes, or behavioral alterations in animals (other than those related to pruritus).
Possible Causes:
-
Off-target kinase inhibition: Some small molecules can have off-target effects on various kinases, leading to a wide range of cellular effects.
-
Metabolic liabilities: The compound or its metabolites might interfere with essential metabolic pathways.
-
Compound precipitation: At high concentrations in culture media, the compound may precipitate and cause non-specific cytotoxicity.
Troubleshooting Steps:
-
Assess Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic potential of this compound in your cell model and establish a non-toxic working concentration range.
-
Solubility Check: Visually inspect the culture media for any signs of compound precipitation, especially at the highest concentrations used.
-
Control Experiments: Include appropriate vehicle controls and consider a positive control for the observed phenotype if one is known.
-
Broad-Spectrum Kinase Profiling: If resources permit, consider performing a broad-spectrum kinase inhibition screen to identify potential off-target kinases.
-
Metabolite Analysis: In in vivo studies, consider analyzing plasma and tissue samples for major metabolites of this compound to assess if a metabolite is responsible for the unexpected phenotype.
Data Presentation
Table 1: Potential On-Target vs. Off-Target Effects of FXR Agonists
| Effect | Potential On-Target (FXR-mediated) | Potential Off-Target Consideration | Reference |
| Lipid Profile | Decreased HDLc, Increased LDLc (observed with some agonists) | Exaggerated or opposite effects on lipid profiles not consistent with known FXR biology. | [4][5] |
| Pruritus (Itching) | Potentially mediated by FXR's role in bile acid regulation. | Contribution from off-target interactions with other receptors involved in sensory nerve activation cannot be ruled out. | [2] |
| Gene Expression | Modulation of genes with FXREs (e.g., SHP, BSEP, OSTα/β). | Significant regulation of genes lacking FXREs and not known to be downstream of FXR signaling. | [2][3] |
| Cytotoxicity | Generally low at therapeutic concentrations. | Observed at concentrations where on-target effects are minimal, suggesting a different mechanism. | N/A |
Experimental Protocols
Protocol 1: In Vitro FXR Transactivation Assay
This protocol is to confirm the agonistic activity of this compound on the farnesoid X receptor.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
FXR expression plasmid
-
RXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Control luciferase plasmid (e.g., Renilla)
-
Lipofectamine 2000 or similar transfection reagent
-
This compound
-
Positive control FXR agonist (e.g., GW4064)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Methodology:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Co-transfect the cells with the FXR expression plasmid, RXR expression plasmid, FXRE-luciferase reporter plasmid, and the control luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, a positive control (e.g., 1 µM GW4064), or vehicle (e.g., 0.1% DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Visualizations
Caption: On-target and potential off-target signaling of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonsteroidal FXR Ligands: Current Status and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Improving reproducibility of (R,R)-PX20606 experiments
This technical support center provides troubleshooting guidance and frequently asked questions to improve the reproducibility of experiments involving the non-steroidal farnesoid X receptor (FXR) agonist, (R,R)-PX20606.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, non-steroidal and selective farnesoid X receptor (FXR) agonist. Its primary mechanism of action is the activation of FXR, a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. In experimental models of liver disease, activation of FXR by this compound has been shown to reduce liver fibrosis, vascular remodeling, and sinusoidal dysfunction, leading to amelioration of portal hypertension.[1][2]
Q2: What are the key downstream effects of FXR activation by this compound observed in preclinical models?
A2: In preclinical studies, particularly in models of liver cirrhosis, this compound has demonstrated several beneficial downstream effects:
-
Reduction of Liver Fibrosis: It decreases the expression of profibrogenic proteins such as Collagen 1a1 (COL1A1) and alpha-smooth muscle actin (αSMA).[1][2]
-
Sinusoidal Vasodilation: It upregulates the expression of endothelial nitric oxide synthase (eNOS), dimethylaminohydrolase 1 (DDAH1), and cystathionase (CTH), which are involved in the production of vasodilators like nitric oxide (NO) and hydrogen sulfide (B99878) (H2S).[1][2]
-
Reduced Intrahepatic Vasoconstriction: It downregulates the expression of the potent vasoconstrictor endothelin-1.[1]
-
Anti-inflammatory Effects: It reduces hepatic macrophage infiltration.[2]
-
Improved Intestinal Barrier Function: It has been shown to decrease bacterial translocation from the gut.[1][2]
Q3: What animal models have been used to study the effects of this compound?
A3: The primary animal models used in the cited literature are:
-
Carbon tetrachloride (CCl4)-induced cirrhotic rat model: This model is used to study the effects on liver fibrosis and portal hypertension in a cirrhotic setting.[1][2]
-
Partial portal vein ligation (PPVL) rat model: This model is used to investigate the effects on non-cirrhotic portal hypertension.[1][2]
Q4: What is the recommended dosage and administration route for this compound in animal studies?
A4: In the referenced studies using rat models of portal hypertension, this compound was administered via oral gavage at a dose of 10 mg/kg.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in portal pressure measurements between animals in the same treatment group. | Inconsistent surgical technique for portal pressure measurement. | Ensure consistent and proper placement of the catheter in the portal vein. Practice the surgical technique to minimize variation. |
| Animal stress during the procedure. | Acclimatize animals to the experimental setup. Perform procedures under appropriate anesthesia and monitor vital signs. | |
| Unexpected animal mortality in the this compound treatment group. | Potential off-target effects at the dose used. | Review the literature for any reported toxicity. Consider performing a dose-response study to determine the optimal therapeutic window with minimal toxicity. |
| Issues with the vehicle or formulation. | Ensure the vehicle is well-tolerated and the compound is fully dissolved or suspended. Prepare fresh formulations for each experiment. | |
| No significant reduction in liver fibrosis markers (e.g., Sirius Red staining, hydroxyproline (B1673980) content) after treatment. | Insufficient duration of treatment. | The anti-fibrotic effects of this compound may be time-dependent. In the CCl4 model, treatment was administered over 14 weeks.[1][2] Ensure the treatment duration is adequate for fibrotic changes to occur and be resolved. |
| Inadequate induction of fibrosis in the control group. | Verify the efficacy of the fibrosis-inducing agent (e.g., CCl4) and the administration protocol. Assess fibrosis levels in the vehicle-treated control group to confirm successful induction. | |
| Inconsistent gene or protein expression results for downstream targets (e.g., eNOS, COL1A1). | Poor sample quality (RNA or protein degradation). | Use appropriate tissue preservation methods (e.g., snap-freezing in liquid nitrogen, RNAlater). Perform quality control checks on extracted RNA and protein. |
| Technical variability in qPCR or Western blotting. | Use validated primers and antibodies. Include appropriate positive and negative controls. Normalize data to stable housekeeping genes or total protein. |
Quantitative Data Summary
Table 1: Effects of this compound on Portal Pressure in Rat Models.[1][2]
| Model | Treatment Group | Portal Pressure (mmHg) | Percentage Reduction | p-value |
| PPVL (non-cirrhotic) | Vehicle | 12.6 ± 1.7 | - | - |
| This compound (10 mg/kg) | 10.4 ± 1.1 | 17.5% | p=0.020 | |
| CCl4 (cirrhotic) | Vehicle | 15.2 ± 0.5 | - | - |
| This compound (10 mg/kg) | 11.8 ± 0.4 | 22.4% | p=0.001 |
Table 2: Anti-fibrotic Effects of this compound in CCl4-induced Cirrhotic Rats.[2]
| Parameter | Metric | Percentage Reduction | p-value |
| Fibrotic Area | Sirius Red Staining | 43% | p=0.005 |
| Hepatic Collagen | Hydroxyproline Content | 66% | p<0.001 |
Table 3: Effects of this compound on Bacterial Translocation and Inflammation in PPVL Rats.[2]
| Parameter | Percentage Reduction | p-value |
| Bacterial Translocation | 36% | p=0.041 |
| Lipopolysaccharide Binding Protein | 30% | p=0.024 |
| Splanchnic Tumor Necrosis Factor α | 39% | p=0.044 |
Experimental Protocols
1. CCl4-Induced Liver Cirrhosis and this compound Treatment
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Cirrhosis: Intraperitoneal injections of carbon tetrachloride (CCl4) twice weekly for 14 weeks.
-
Treatment: this compound (10 mg/kg) or vehicle administered daily by oral gavage for the duration of the CCl4 treatment.
-
Endpoint Measurements:
-
Hemodynamic Measurements: Portal pressure measured by cannulation of the portal vein.
-
Liver Fibrosis Assessment: Sirius Red staining of liver sections and measurement of hepatic hydroxyproline content.
-
Gene and Protein Expression Analysis: qPCR and Western blotting for markers of fibrosis (COL1A1, αSMA), vasodilation (eNOS, DDAH1), and vasoconstriction (endothelin-1).
-
2. Partial Portal Vein Ligation (PPVL) Model
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: A calibrated stenosis of the portal vein is created to induce pre-hepatic portal hypertension.
-
Treatment: this compound (10 mg/kg) or vehicle administered daily by oral gavage for 7 days post-surgery.
-
Endpoint Measurements:
-
Hemodynamic Measurements: Portal pressure measurement.
-
Bacterial Translocation: Mesenteric lymph nodes, spleen, and liver are collected, homogenized, and cultured to quantify bacterial growth.
-
Inflammatory Markers: Measurement of lipopolysaccharide-binding protein and tumor necrosis factor-α in plasma.
-
Visualizations
Caption: Signaling pathway of this compound via FXR activation.
Caption: Experimental workflow for this compound studies.
References
Technical Support Center: Assessing (R,R)-PX20606 Toxicity in Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the potential toxicity of the novel non-steroidal Farnesoid X Receptor (FXR) agonist, (R,R)-PX20606, in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily involved in bile acid, lipid, and glucose metabolism.[1][2] Studies have shown that this compound can ameliorate portal hypertension and reduce liver fibrosis by activating FXR.[1][2] Its mechanism involves inducing sinusoidal vasodilation and reducing intrahepatic vasoconstriction.[1][2]
Q2: Why is it important to assess the cytotoxicity of this compound?
A2: While this compound shows therapeutic promise, it is crucial to evaluate its potential cytotoxic effects to establish a therapeutic window and identify any off-target toxicities.[3][4] Cytotoxicity testing helps to determine safe dosage ranges and understand the compound's impact on healthy cells, which is a critical step in drug development.[3][5]
Q3: Which cell lines should I use to test the toxicity of this compound?
A3: The choice of cell lines should be guided by the intended therapeutic application and potential off-target sites. Given that FXR is highly expressed in the liver and intestine, it is recommended to use:
-
Hepatocellular carcinoma cell lines: (e.g., HepG2, Huh7) to assess on-target effects and potential liver toxicity.
-
Normal human liver cell lines: (e.g., THLE-2, WRL-68) to evaluate toxicity in non-cancerous liver cells.
-
Intestinal epithelial cell lines: (e.g., Caco-2, HT-29) to assess effects on the gastrointestinal tract.
-
A panel of cell lines from different tissues: to identify potential off-target cytotoxicities.[6][7]
Q4: What are the recommended initial assays to assess the cytotoxicity of this compound?
A4: It is advisable to start with a simple, rapid viability assay to determine the half-maximal inhibitory concentration (IC50). The MTT assay is a common choice for this initial screening.[8][9] Following the initial screen, it is important to use orthogonal assays that measure different cellular parameters to confirm the results and gain a more comprehensive understanding of the compound's toxicity profile.[8]
Troubleshooting Guides
MTT Assay Troubleshooting
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[8] Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors; Edge effects.[11] | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly. Avoid using the outer wells of the plate or fill them with sterile PBS.[11] |
| High background absorbance | Contamination (bacterial or yeast); this compound directly reduces MTT.[11][12] | Visually inspect plates for contamination. Run a control with this compound in media without cells to check for direct MTT reduction. If direct reduction occurs, consider an alternative assay like the LDH assay.[12] |
| Low absorbance readings | Low cell number; Insufficient incubation time with MTT; Cell stress or death due to improper handling. | Optimize cell seeding density. Increase MTT incubation time (typically 2-4 hours). Ensure proper cell culture conditions.[10] |
| Incomplete formazan crystal dissolution | Insufficient volume or potency of solubilization solvent (e.g., DMSO).[11] | Ensure complete dissolution by gentle mixing on an orbital shaker. Visually confirm dissolution before reading the plate.[11] |
Apoptosis Assay Troubleshooting
Apoptosis, or programmed cell death, is a key indicator of toxicity.[13] The Annexin V/Propidium Iodide (PI) assay is a common method to detect apoptosis by flow cytometry.[14][15]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of necrotic cells (Annexin V+/PI+) even at low this compound concentrations | Harsh cell handling during harvesting (e.g., over-trypsinization); High concentration of solvent (e.g., DMSO). | Use gentle cell scraping for adherent cells. Ensure the final solvent concentration is non-toxic (typically <0.1% DMSO). |
| No significant increase in apoptotic cells (Annexin V+/PI-) | This compound may not induce apoptosis at the tested concentrations or time points; The chosen cell line may be resistant. | Perform a time-course experiment (e.g., 24, 48, 72 hours). Test a wider range of concentrations. Consider a different cell line. |
| High background staining in unstained controls | Autofluorescence of cells or this compound. | Run an unstained cell control and a control with cells treated with the highest concentration of this compound to assess autofluorescence. |
| Poor separation between live, apoptotic, and necrotic populations | Incorrect compensation settings on the flow cytometer; Cell clumps. | Set up proper compensation controls using single-stained samples. Filter cell suspension before analysis to remove clumps. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/PI Apoptosis Assay Protocol
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound and a vehicle control for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Accutase or gentle scraping.[15]
-
Cell Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
Visualizations
Caption: Experimental workflow for assessing this compound toxicity.
Caption: Known signaling effects of this compound.
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. opentrons.com [opentrons.com]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. scispace.com [scispace.com]
- 6. Cell-line selectivity improves the predictive power of pharmacogenomic analyses and helps identify NADPH as biomarker for ferroptosis sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biotech.illinois.edu [biotech.illinois.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Technical Support Center: Stabilizing (R,R)-PX20606 in Solution
Disclaimer: This document provides general guidance on the stabilization of (R,R)-PX20606 in solution for long-term experiments based on best practices for small molecule handling. Specific stability data for this compound is not publicly available. Researchers should independently validate the stability of this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, and kidneys.[1] As an FXR agonist, it plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[2]
Q2: What is the recommended solvent for dissolving this compound?
Based on available information, this compound is soluble in ethanol. For cell-based assays, a common practice is to prepare a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it to the final concentration in the aqueous experimental medium.
Q3: What are the recommended storage conditions for this compound solid compound and stock solutions?
-
Solid Compound: Store in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it at -20°C or -80°C is recommended.
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable anhydrous solvent (e.g., DMSO). Aliquot into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. Protect from light.
Q4: How can I minimize the degradation of this compound in my long-term experiments?
To minimize degradation, consider the following:
-
pH of the medium: The stability of compounds containing isoxazole (B147169) rings can be pH-dependent. Maintain a stable physiological pH in your experimental medium.
-
Antioxidants: If the compound is susceptible to oxidation, the addition of antioxidants to the medium could be beneficial, although this should be tested for interference with the experimental setup.
-
Light protection: Conduct experiments in low-light conditions or use amber-colored labware to protect the compound from photodegradation.
-
Temperature: Perform experiments at the lowest feasible temperature to slow down potential degradation reactions.
-
Fresh preparations: For very long-term experiments, consider replacing the medium with freshly prepared this compound solution periodically.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions in long-term experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon thawing | - The concentration exceeds the solubility limit at lower temperatures.- Solvent has absorbed water, reducing solubility. | - Warm the solution gently in a water bath and vortex to redissolve.- Prepare a new stock solution using anhydrous solvent.- Store at a lower concentration. |
| Loss of biological activity over time | - Degradation of this compound in the experimental medium.- Adsorption of the compound to plasticware. | - Perform a stability study to determine the degradation rate (see Experimental Protocols).- Prepare fresh solutions more frequently.- Use low-adhesion plasticware or glass vessels.- Include a positive control in each experiment to monitor activity. |
| Inconsistent experimental results | - Inconsistent concentration of this compound due to degradation or precipitation.- Variability in solution preparation. | - Ensure complete dissolution of the compound when preparing solutions.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Validate the concentration of the working solution periodically using an analytical method like HPLC. |
| Color change in the solution | - Chemical degradation of the compound. | - Discard the solution.- Prepare a fresh solution and investigate the cause of degradation (e.g., exposure to light, incompatible medium components). |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound in Experimental Medium
Objective: To determine the stability of this compound in a specific experimental medium over time at a given temperature.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Experimental medium (e.g., cell culture medium)
-
HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
Temperature-controlled incubator
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution in the experimental medium to the final working concentration (e.g., 10 µM).
-
Time Points: Aliquot the working solution into multiple light-protected microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
Incubation: Place the tubes in an incubator at the desired experimental temperature (e.g., 37°C).
-
Sample Collection: At each time point, remove one tube and immediately freeze it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
-
Sample Analysis:
-
Thaw all samples simultaneously.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by a validated HPLC method to quantify the concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining against time to determine the stability profile.
-
Data Presentation:
| Time (hours) | Temperature (°C) | % this compound Remaining (Mean ± SD) |
| 0 | 37 | 100 |
| 2 | 37 | |
| 4 | 37 | |
| 8 | 37 | |
| 12 | 37 | |
| 24 | 37 | |
| 48 | 37 | |
| 72 | 37 |
Visualizations
Caption: FXR Signaling Pathway Activation by this compound.
Caption: Workflow for Long-Term Stability Assessment.
References
Minimizing variability in (R,R)-PX20606 treatment of animal cohorts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability when conducting animal studies with (R,R)-PX20606.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal, selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, and kidneys.[1][2] Its therapeutic effects are mediated by activating FXR, which regulates the expression of genes involved in bile acid synthesis and transport, lipid metabolism, and inflammation. In experimental models, this compound has been shown to reduce liver fibrosis, vascular remodeling, and sinusoidal dysfunction, making it a candidate for treating conditions like liver cirrhosis and portal hypertension.[1][2]
Q2: What are the common sources of variability in animal studies involving this compound?
A2: Variability in animal studies can arise from three main sources: the experimenter, inherent differences between animals, and the interaction between the animals and their environment.[3] Specific to this compound studies, this can manifest as inconsistent drug exposure, differing physiological responses, and variable disease induction in preclinical models. It is crucial to standardize experimental procedures and account for biological variation to ensure reproducible results.[4][5]
Q3: How can I ensure consistent dosing and administration of this compound?
A3: Consistent dosing is critical for minimizing variability. For oral gavage, which has been used in studies with PX20606, ensure the formulation is homogenous and stable.[1][2] Use precise, calibrated equipment for administration and ensure personnel are thoroughly trained in the technique to minimize stress to the animals and ensure accurate delivery. The vehicle used to dissolve or suspend this compound should be consistent across all treatment groups and confirmed to be inert.
Q4: What animal models are typically used for this compound studies, and what are the potential variabilities associated with them?
A4: Common models include chemically-induced liver injury models (e.g., carbon tetrachloride [CCl4]-induced fibrosis) and surgical models (e.g., partial portal vein ligation [PPVL]).[1][2] Variability can arise from the induction of the disease itself. For instance, the extent of liver fibrosis in a CCl4 model can vary between animals. It is important to have robust, standardized induction protocols and to characterize the baseline disease state of the animals before initiating treatment with this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in biomarker levels (e.g., transaminases, bilirubin) within the same treatment group. | 1. Inconsistent drug administration leading to variable drug exposure.2. Underlying differences in disease severity among animals at the start of treatment.3. Inter-individual differences in drug metabolism.[6] | 1. Review and standardize drug formulation and administration procedures. Ensure all personnel are proficient in the technique.2. Implement a baseline assessment of disease markers before randomization to ensure balanced groups.3. Ensure the use of a genetically homogenous animal strain. |
| Unexpected mortality in the this compound treated group. | 1. Incorrect dose calculation or administration error.2. Potential off-target toxicity at the administered dose.3. Interaction with the disease model leading to exacerbated pathology. | 1. Double-check all dose calculations and ensure proper calibration of administration equipment.2. Conduct a dose-range finding study to establish the maximum tolerated dose in your specific animal model.3. Carefully monitor animal health daily for any adverse signs and consider staggered dosing initiation. |
| Lack of expected therapeutic effect of this compound. | 1. Poor bioavailability of the compound due to formulation issues.2. Insufficient dose or duration of treatment.3. The chosen animal model or species is not responsive to FXR agonism. | 1. Verify the solubility and stability of your this compound formulation. Consider pharmacokinetic studies to assess drug exposure.2. Refer to published studies for effective dose ranges and treatment durations.[1][2] Consider a dose-escalation study.3. Confirm FXR expression and function in your chosen animal model. Different species can have different metabolic pathways.[6] |
| Inconsistent fibrotic area measurements in liver histology. | 1. Subjectivity in histological scoring.2. Variation in tissue processing and staining.3. Sampling from different regions of the liver. | 1. Use a standardized, blinded scoring system for histology. Employ digital image analysis for objective quantification.2. Standardize all steps of tissue fixation, processing, and staining.3. Ensure consistent sampling of liver lobes across all animals. |
Data Presentation
Table 1: Effects of PX20606 on Portal Pressure in Different Rat Models
| Model | Treatment Group | Portal Pressure (mmHg) | p-value |
| Partial Portal Vein Ligation (PPVL) | Vehicle | 12.6 ± 1.7 | \multirow{2}{}{p=0.020} |
| PX20606 (10mg/kg) | 10.4 ± 1.1 | ||
| Carbon Tetrachloride (CCl4) | Vehicle | 15.2 ± 0.5 | \multirow{2}{}{p=0.001} |
| PX20606 (10mg/kg) | 11.8 ± 0.4 | ||
| Data from Schwabl, P., et al. (2017).[1] |
Table 2: Anti-fibrotic Effects of PX20606 in CCl4-induced Cirrhotic Rats
| Parameter | Reduction with PX20606 | p-value |
| Fibrotic Sirius Red Area | -43% | p=0.005 |
| Hepatic Hydroxyproline (B1673980) | -66% | p<0.001 |
| Bacterial Translocation | -36% | p=0.041 |
| Lipopolysaccharide Binding Protein | -30% | p=0.024 |
| Splanchnic Tumor Necrosis Factor α | -39% | p=0.044 |
| Data from Schwabl, P., et al. (2017).[1][2] |
Experimental Protocols
Protocol 1: Induction of Cirrhosis and Portal Hypertension with Carbon Tetrachloride (CCl4) in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction: Administer CCl4 (dissolved in olive oil) via intraperitoneal injection twice weekly for 14 weeks.
-
Monitoring: Monitor animal weight and health status regularly. Assess liver function via blood sampling for transaminases and bilirubin (B190676) at defined intervals.
-
Confirmation of Disease: After the induction period, confirm the development of cirrhosis and portal hypertension through histological analysis of liver tissue and direct measurement of portal pressure.
-
Treatment Initiation: Once the disease model is established, randomize animals into treatment and vehicle control groups for the administration of this compound.
Protocol 2: Treatment with this compound
-
Formulation: Prepare this compound at the desired concentration (e.g., 10 mg/kg) in a suitable vehicle.
-
Administration: Administer the this compound formulation or vehicle to the respective groups via oral gavage daily for the specified treatment duration (e.g., 14 weeks).[1][2]
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect blood and liver tissue for analysis of portal pressure, liver fibrosis (Sirius Red staining, hydroxyproline content), gene expression, and other relevant biomarkers.
Mandatory Visualizations
Caption: Signaling pathway of this compound in promoting vasodilation.
Caption: A generalized experimental workflow for this compound animal studies.
Caption: A logical diagram for troubleshooting high variability.
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Do multiple experimenters improve the reproducibility of animal studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why animal studies are often poor predictors of human reactions to exposure - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of (R,R)-PX20606 and Obeticholic Acid in the Attenuation of Liver Fibrosis
For Immediate Release: December 9, 2025
This guide provides a comprehensive comparison of two farnesoid X receptor (FXR) agonists, (R,R)-PX20606 and obeticholic acid, for the treatment of liver fibrosis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, preclinical and clinical efficacy, and the experimental protocols used in their evaluation.
Introduction
Liver fibrosis, the excessive accumulation of extracellular matrix proteins in the liver, is a common consequence of chronic liver injury and can progress to cirrhosis and liver failure. The farnesoid X receptor (FXR) has emerged as a key therapeutic target for liver diseases due to its central role in regulating bile acid, lipid, and glucose metabolism, as well as inflammation and fibrosis. Obeticholic acid, a semi-synthetic bile acid analogue, is a first-in-class FXR agonist approved for the treatment of primary biliary cholangitis (PBC).[1][2] this compound is a novel, non-steroidal FXR agonist currently in preclinical development. This guide will compare these two agents based on available scientific data.
Chemical Structures and Properties
Obeticholic acid is a steroidal compound, a derivative of the primary human bile acid chenodeoxycholic acid (CDCA), with the chemical structure 6α-ethyl-chenodeoxycholic acid.[1][3] In contrast, this compound is a non-steroidal molecule, chemically identified as 4-(2-(2-chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl)methoxy)phenyl)cyclopropyl)benzoic acid. The structural differences between these two compounds may contribute to variations in their pharmacokinetic profiles, tissue distribution, and off-target effects.
| Feature | This compound | Obeticholic Acid |
| Chemical Class | Non-steroidal | Steroidal (Bile acid analogue) |
| FXR Agonist Activity (EC50) | 18 nM (FRET assay), 29 nM (M1H assay) | Potent FXR agonist |
| Development Stage | Preclinical | Clinically Approved for PBC |
Mechanism of Action and Signaling Pathways
Both this compound and obeticholic acid exert their anti-fibrotic effects primarily through the activation of the farnesoid X receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine.
Obeticholic Acid's Mechanism of Action:
Activation of FXR by obeticholic acid initiates a cascade of transcriptional events that collectively contribute to its hepatoprotective effects. In the liver, FXR activation suppresses the synthesis of bile acids from cholesterol by inhibiting the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. This is achieved through the induction of the small heterodimer partner (SHP). Furthermore, obeticholic acid has been shown to reduce hepatic inflammation by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway in hepatic macrophages (Kupffer cells) and reducing the activation of the NLRP3 inflammasome.[4] In hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, FXR activation can lead to their inactivation, thereby reducing collagen deposition.
This compound's Mechanism of Action:
As a non-steroidal FXR agonist, this compound is also expected to modulate similar downstream pathways. Preclinical studies have shown that it reduces liver fibrosis and portal hypertension.[5] Its mechanism involves the upregulation of endothelial nitric oxide synthase (eNOS) and dimethylarginine dimethylaminohydrolase (DDAH) in liver sinusoidal endothelial cells, leading to sinusoidal vasodilation.[5] It also reduces the expression of pro-fibrogenic proteins such as collagen type 1a1 (Col1a1) and α-smooth muscle actin (α-SMA).[5]
Preclinical Efficacy
Both compounds have demonstrated efficacy in animal models of liver fibrosis.
This compound:
In a study utilizing a carbon tetrachloride (CCl4)-induced cirrhotic rat model, this compound administered at 10 mg/kg significantly reduced liver fibrosis.[5] Key findings from this preclinical study are summarized below:
| Parameter | Control (CCl4) | This compound (10 mg/kg) | Percent Reduction |
| Portal Pressure (mmHg) | 15.2 ± 0.5 | 11.8 ± 0.4 | 22% |
| Fibrotic Area (Sirius Red, %) | Not specified | Not specified | 43% |
| Hepatic Hydroxyproline (µg/g) | Not specified | Not specified | 66% |
Obeticholic Acid:
Obeticholic acid has also been extensively studied in various preclinical models of liver fibrosis. In a thioacetamide (B46855) (TAA)-induced cirrhosis rat model, obeticholic acid treatment led to a significant reduction in fibrosis.[6]
| Parameter | Control (TAA) | Obeticholic Acid | Percent Reduction |
| Fibrotic Area (%) | 16.5 ± 1.2 | 12.2 ± 1.1 | 26% |
| Portal Pressure (mmHg) | Not specified | Decreased | Not specified |
| Hepatic Hydroxyproline (µg/g) | 691 ± 91 | 473 ± 24 | 31.5% |
Clinical Efficacy of Obeticholic Acid
Obeticholic acid has undergone extensive clinical evaluation, most notably in the Phase 3 REGENERATE trial for non-alcoholic steatohepatitis (NASH) with liver fibrosis.[7]
REGENERATE Trial (18-Month Interim Analysis):
| Endpoint | Placebo | Obeticholic Acid (10 mg) | Obeticholic Acid (25 mg) |
| Fibrosis Improvement (≥1 stage) with no worsening of NASH | 12% | 18% | 23% |
| NASH Resolution with no worsening of fibrosis | 8% | 11% | 12% |
Common Adverse Events in the REGENERATE Trial:
| Adverse Event | Placebo | Obeticholic Acid (10 mg) | Obeticholic Acid (25 mg) |
| Pruritus | 19% | 28% | 51% |
As of the latest information, there is no publicly available clinical trial data for this compound.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are crucial for the interpretation and replication of findings.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model (used for this compound evaluation):
Partial Portal Vein Ligation (PPVL) Model (used for this compound evaluation):
This model induces non-cirrhotic portal hypertension. The experimental workflow involves surgical ligation of the portal vein to increase pressure, followed by treatment and subsequent analysis of hemodynamic parameters.
Conclusion
Both this compound and obeticholic acid are promising FXR agonists with demonstrated anti-fibrotic potential. Obeticholic acid, a steroidal agonist, has a well-documented clinical profile, showing modest efficacy in improving liver fibrosis in NASH patients, though it is associated with a significant incidence of pruritus. This compound, a non-steroidal agonist, has shown robust anti-fibrotic and portal hypotensive effects in preclinical models. Its non-steroidal nature may offer a different safety and tolerability profile.
Direct comparative studies are needed to definitively assess the relative efficacy and safety of these two compounds. Further clinical development of this compound will be crucial to determine its therapeutic potential in patients with liver fibrosis. Researchers should consider the differences in chemical structure, preclinical efficacy data, and the clinical landscape when designing future studies in the field of anti-fibrotic drug development.
References
- 1. Obeticholic acid - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Obeticholic Acid | C26H44O4 | CID 447715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Non-Steroidal Farnesoid X Receptor (FXR) Agonists: (R,R)-PX20606 in Focus
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a pivotal therapeutic target for a spectrum of metabolic and cholestatic liver diseases. Its activation regulates the expression of genes involved in bile acid homeostasis, lipid and glucose metabolism, and inflammatory and fibrotic pathways. This guide provides an objective comparison of the non-steroidal FXR agonist (R,R)-PX20606 against other prominent non-steroidal alternatives, supported by experimental data to inform research and development decisions.
Performance Overview of Non-Steroidal FXR Agonists
This compound is a potent and selective non-steroidal FXR agonist. Its performance, when benchmarked against other non-steroidal FXR agonists such as Cilofexor, Tropifexor, and Nidufexor, demonstrates a competitive profile in terms of in vitro potency and in vivo efficacy in preclinical models of liver disease.
In Vitro Potency
The half-maximal effective concentration (EC50) is a critical measure of a drug's potency. The following table summarizes the reported EC50 values for this compound and other leading non-steroidal FXR agonists in various in vitro assays.
| Compound | Assay Type | EC50 (nM) | Species | Reference |
| This compound | FRET | 18 | Not Specified | [1] |
| M1H Assay | 29 | Not Specified | [1] | |
| Gal4-FXR Assay | 50 | Human | [2] | |
| Gal4-FXR Assay | 220 | Mouse | [2] | |
| Cilofexor (GS-9674) | Not Specified | 43 | Not Specified | [3] |
| Tropifexor (LJN452) | HTRF | 0.2 | Human | [4] |
| BSEP-luc Reporter | 9.5 | Not Specified | [5] | |
| Nidufexor (LMB763) | HTRF | 480 | Not Specified | [6] |
| BSEP-luc Reporter | 690 | Not Specified | [6] |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug candidate are crucial for determining its dosing regimen and overall clinical utility. The table below provides a comparative summary of key pharmacokinetic parameters for this compound and its counterparts.
| Compound | Species | Administration | T1/2 (hours) | Oral Bioavailability (%) | Reference |
| This compound (PX-102) | Rat | Oral | 3.5 | 10 | [4] |
| Cilofexor (GS-9674) | Human | Oral | Not Specified | Not Specified | [7] |
| Rat | Oral | Not Specified | Not Specified | [3] | |
| Tropifexor (LJN452) | Human | Oral | 13.5 - 21.9 | Not Specified | [8][9] |
| Rat | Oral | 3.7 | 20 | [4] | |
| Mouse | IV | 2.6 | Not Applicable | [4] | |
| Dog | IV | 7.4 | Not Applicable | [4] | |
| Nidufexor (LMB763) | Mouse | Oral / IV | 3.5 / 4.5 | Not Specified | [10] |
| Rat | Oral / IV | 2.7 / 4.4 | Not Specified | [10] | |
| Dog | Oral / IV | 10.1 / 6.8 | Not Specified | [10] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the FXR signaling pathway and a typical workflow for evaluating FXR agonists.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of FXR agonists.
In Vitro Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for FXR Agonist Potency
This assay quantifies the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide in the presence of a test compound.
-
Principle: An agonist-induced conformational change in the FXR-LBD promotes its interaction with a fluorescently labeled coactivator peptide. A terbium-labeled anti-GST antibody binds to the GST-tagged FXR-LBD. When the coactivator peptide and the FXR-LBD are in close proximity, excitation of the terbium donor results in energy transfer to the fluorescein (B123965) acceptor on the coactivator peptide, generating a FRET signal.
-
Materials:
-
GST-tagged human FXR-LBD
-
Fluorescein-labeled coactivator peptide (e.g., SRC2-2)
-
Terbium-labeled anti-GST antibody
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)
-
Test compounds (this compound and others) serially diluted in DMSO.
-
384-well low-volume black plates.
-
-
Procedure:
-
Add 2 µL of serially diluted test compounds to the assay plate.
-
Prepare a 2X mixture of FXR-LBD and the fluorescein-coactivator peptide in assay buffer.
-
Add 10 µL of the 2X FXR-LBD/peptide mixture to each well.
-
Prepare a 2X solution of the terbium-labeled anti-GST antibody in assay buffer.
-
Add 10 µL of the 2X antibody solution to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 495 nm and 520 nm after excitation at 340 nm.
-
Calculate the 520/495 nm emission ratio and plot against the compound concentration to determine the EC50 value.
-
2. Cell-Based FXR Reporter Gene Assay
This assay measures the ability of a compound to activate FXR-mediated gene transcription in a cellular context.
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing FXR response elements (FXREs). In the presence of an FXR agonist, activated FXR binds to the FXREs and drives the expression of the reporter gene, leading to a measurable signal.
-
Materials:
-
HepG2 cells (or other suitable cell line)
-
FXR expression plasmid (e.g., pcDNA3-hFXR)
-
RXR expression plasmid (e.g., pSG5-hRXR)
-
FXRE-luciferase reporter plasmid (e.g., p(hsp27)TKLUC)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Luciferase assay reagent
-
-
Procedure:
-
Seed HepG2 cells in 96-well plates.
-
Co-transfect the cells with the FXR, RXR, and FXRE-luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serially diluted test compounds.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
-
In Vivo Models
1. Diet-Induced Non-Alcoholic Steatohepatitis (NASH) Mouse Model
This model mimics the metabolic and histological features of human NASH.
-
Principle: Feeding mice a diet high in fat, fructose (B13574), and cholesterol induces obesity, insulin (B600854) resistance, steatosis, inflammation, and fibrosis in the liver.
-
Procedure:
-
House C57BL/6J mice and acclimate them for at least one week.
-
Feed the mice a high-fat diet (e.g., 40-60% kcal from fat), with supplemental fructose in the drinking water and 2% cholesterol for 16-24 weeks.
-
Initiate treatment with the test FXR agonist (e.g., 10-30 mg/kg, daily oral gavage) or vehicle for a specified duration (e.g., 4-8 weeks).
-
Monitor body weight, food and water intake, and metabolic parameters (e.g., glucose tolerance) throughout the study.
-
At the end of the treatment period, collect blood and liver tissue.
-
Analyze serum for markers of liver injury (ALT, AST) and metabolic parameters.
-
Assess liver histology for steatosis, inflammation, and fibrosis (e.g., H&E and Sirius Red staining).
-
Quantify hepatic triglyceride content and gene expression of fibrotic and inflammatory markers.
-
2. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This is a widely used model to induce acute or chronic liver injury and fibrosis.
-
Principle: CCl4 is metabolized in the liver to a reactive free radical that causes hepatocyte damage, leading to inflammation and the activation of hepatic stellate cells, which are the primary producers of extracellular matrix proteins during fibrosis.
-
Procedure:
-
Administer CCl4 (e.g., 0.5-1 mL/kg, intraperitoneally) to mice or rats, typically diluted in corn oil or olive oil, twice a week for 4-8 weeks.
-
Concurrently or therapeutically, treat the animals with the FXR agonist or vehicle.
-
At the end of the study, collect blood and liver tissue.
-
Analyze serum for liver injury markers.
-
Evaluate liver fibrosis by histological staining (Sirius Red, Masson's trichrome) and by measuring the hepatic hydroxyproline (B1673980) content, a quantitative marker of collagen deposition.
-
Conclusion
This compound demonstrates potent in vitro activity as an FXR agonist, comparable to other non-steroidal agents in clinical development. Its efficacy in preclinical models of liver disease highlights its therapeutic potential. The choice of a specific non-steroidal FXR agonist for further development will depend on a comprehensive evaluation of its efficacy, safety profile, and pharmacokinetic properties. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. Continued research is essential to fully elucidate the therapeutic index of this compound and other non-steroidal FXR agonists for the treatment of liver diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 3. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LanthaScreen TR-FRET FXR Coactivator Assay Kit, rabbit | LabX.com [labx.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. [PDF] Evaluation of Methionine Content in a High-Fat and Choline-Deficient Diet on Body Weight Gain and the Development of Non-Alcoholic Steatohepatitis in Mice | Semantic Scholar [semanticscholar.org]
- 7. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Choosing Diet Based NASH Models [jax.org]
A Head-to-Head Comparison: (R,R)-PX20606 vs. Steroidal FXR Agonists
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism.[1][2][3][4] Its central role in maintaining metabolic homeostasis has made it a promising therapeutic target for a variety of liver and metabolic diseases, most notably Nonalcoholic Steatohepatitis (NASH).[4][5][6] Therapeutic intervention has led to the development of two main classes of FXR agonists: steroidal and non-steroidal.
This guide provides an objective, data-driven comparison between the non-steroidal FXR agonist (R,R)-PX20606 and representative steroidal agonists, with a primary focus on Obeticholic Acid (OCA), the most clinically advanced steroidal agonist.[7] We will delve into their mechanisms, comparative efficacy in preclinical models, and the experimental protocols used to generate these findings.
FXR Signaling Pathway: The Core Mechanism
Upon ligand binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[3][8] This complex then binds to FXR response elements (FXREs) on the DNA of target genes.[1][3] This action modulates the transcription of numerous genes, leading to a cascade of therapeutic effects:
-
Bile Acid Homeostasis: Activation of intestinal FXR induces the expression of Fibroblast Growth Factor 19 (FGF19), which travels to the liver to suppress bile acid synthesis by inhibiting the enzyme Cholesterol 7α-hydroxylase (CYP7A1).[2][9][10] In the liver, FXR induces the Small Heterodimer Partner (SHP), which also inhibits CYP7A1.[9][11] This dual mechanism prevents the accumulation of cytotoxic levels of bile acids.
-
Lipid and Glucose Metabolism: FXR activation reduces fat accumulation in the liver by inhibiting lipogenesis (fat synthesis) and promoting fatty acid oxidation.[1][12] It also plays a role in glucose homeostasis by regulating gluconeogenesis and glycogen (B147801) synthesis.[2][9]
-
Anti-inflammatory and Anti-fibrotic Effects: FXR signaling has been shown to have potent anti-inflammatory and anti-fibrotic properties, crucial for combating the progression of NASH.[11][13][14]
Caption: FXR Signaling Pathway in the Enterohepatic System.
Quantitative Head-to-Head Performance Data
A key preclinical study directly compared the non-steroidal FXR agonist this compound with the steroidal agonist Obeticholic Acid (OCA) in rat models of portal hypertension, a severe complication of liver cirrhosis.[15][16] Both compounds were administered orally at a dose of 10 mg/kg.
| Parameter Measured | Model | This compound Result | Steroidal Agonist (OCA) Result | Reference |
| Portal Pressure Reduction | CCl₄-induced Cirrhosis | -22% (15.2 vs. 11.8 mmHg, p=0.001) | Not explicitly stated in direct comparison, but both are noted to reduce portal pressure | [15][16] |
| Portal Pressure Reduction | Portal Vein Ligation (PPVL) | -17.5% (12.6 vs. 10.4 mmHg, p=0.020) | Not explicitly stated in direct comparison | [15][16] |
| Liver Fibrosis (Sirius Red) | CCl₄-induced Cirrhosis | -43% (p=0.005) | Anti-fibrotic effects noted | [15][16] |
| Liver Fibrosis (Hydroxyproline) | CCl₄-induced Cirrhosis | -66% (p<0.001) | Anti-fibrotic effects noted | [15][16] |
| Bacterial Translocation | Portal Vein Ligation (PPVL) | -36% (p=0.041) | Not explicitly stated in direct comparison | [15][16] |
| Splanchnic TNFα Levels | Portal Vein Ligation (PPVL) | -39% (p=0.044) | Not explicitly stated in direct comparison | [15][16] |
| Sinusoidal Function | CCl₄-induced Cirrhosis | Induces vasodilation (↑eNOS, ↑DDAH1) | Restores intrahepatic eNOS levels | [15][16] |
Note: The study highlights that while both agonist types show beneficial effects, PX20606 demonstrates significant efficacy in ameliorating portal hypertension by not only reducing liver fibrosis but also by improving vascular remodeling and sinusoidal dysfunction.[15][16]
Experimental Protocols
The data presented above was generated using established animal models of liver disease. Below are the detailed methodologies for the key experiments.
Carbon Tetrachloride (CCl₄)-Induced Cirrhosis and Portal Hypertension Model
This model is used to induce chronic liver injury, fibrosis, and cirrhosis, which leads to the development of portal hypertension.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Cirrhosis: Rats receive intragastric administration of CCl₄ (dissolved in olive oil) twice weekly for 14 weeks. This chronic exposure leads to progressive liver fibrosis and cirrhosis.
-
Treatment Groups: After the 14-week induction period, cirrhotic rats are randomized into treatment groups:
-
Vehicle (control group).
-
This compound (10 mg/kg, administered by oral gavage).
-
Obeticholic Acid (OCA) (10 mg/kg, administered by oral gavage).
-
-
Treatment Duration: Treatment is administered for a specified period, such as 14 days.
-
Hemodynamic Measurements: At the end of the treatment period, rats are anesthetized. A catheter is inserted into the portal vein via a mesenteric vein to directly measure portal pressure (PP). Mean arterial pressure (MAP) is also measured via a carotid artery catheter.
-
Tissue and Blood Collection: Following hemodynamic measurements, blood samples are collected. The liver is excised, weighed, and processed for histological analysis (e.g., Sirius Red staining for fibrosis quantification) and biochemical analysis (e.g., hydroxyproline (B1673980) content).
Caption: Experimental Workflow for the CCl₄-Induced Cirrhosis Model.
In Vitro FXR Agonist Assay
This assay is used to determine the potency and efficacy of compounds in activating the FXR receptor directly.
Methodology:
-
Cell Line: A suitable host cell line, such as Chinese Hamster Ovary (CHO) cells, is used.
-
Transfection: The cells are transfected with plasmids containing:
-
An expression vector for the human FXR.
-
A reporter construct containing a luciferase gene under the control of an FXR-responsive promoter.
-
-
Compound Incubation: The transfected cells are incubated with varying concentrations of the test compounds (this compound, steroidal agonists) for a set period (e.g., 22-24 hours).
-
Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of FXR activation, is measured using a luminometer.
-
Data Analysis: The luminescence data is used to generate dose-response curves and calculate the EC₅₀ (the concentration of agonist that gives half-maximal response) and Emax (maximum efficacy relative to a reference agonist).
Comparative Summary and Discussion
The distinction between steroidal and non-steroidal FXR agonists is a critical consideration for drug development.
-
Steroidal Agonists (e.g., OCA): These are semi-synthetic derivatives of natural bile acids, specifically chenodeoxycholic acid (CDCA).[3][7] While OCA has demonstrated clinical efficacy in improving liver histology in NASH patients, its use is associated with dose-dependent pruritus (itching) and adverse changes in lipid profiles (increased LDL cholesterol).[5][17][18] Pruritus appears to be a class-wide, on-target effect of FXR activation.[6]
-
Non-Steroidal Agonists (e.g., this compound): These compounds, like PX20606 and others such as cilofexor (B606690) and tropifexor, were developed to optimize potency and selectivity and potentially mitigate some of the side effects observed with steroidal agents.[3][17] Preclinical data suggests that PX20606 is highly effective in reducing liver fibrosis and portal hypertension.[15][16] A key finding is its pronounced effect on improving the function of the liver's blood vessels (sinusoidal endothelium), which contributes significantly to its ability to lower portal pressure.[15][16] While the goal was to create agonists with improved side-effect profiles, pruritus has also been observed in clinical trials of non-steroidal agonists, suggesting it is a mechanism-based effect.[6]
Caption: Logical Comparison of FXR Agonist Classes.
References
- 1. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acids and FXR: Novel Targets for Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR agonists in NASH treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. surf.rutgers.edu [surf.rutgers.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis [aginganddisease.org]
- 14. search.library.ucsf.edu [search.library.ucsf.edu]
- 15. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nonsteroidal FXR Ligands: Current Status and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
(R,R)-PX20606: A Comparative Analysis of a Novel FXR Agonist in Liver Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of (R,R)-PX20606, a novel non-steroidal farnesoid X receptor (FXR) agonist, in various liver disease models. The performance of this compound is compared with established and emerging therapeutic alternatives, supported by experimental data from published studies.
Introduction to this compound
This compound is a selective, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR has shown therapeutic potential in various liver diseases by reducing inflammation, fibrosis, and portal hypertension.[1][2] Preclinical studies have demonstrated the efficacy of this compound in models of liver cirrhosis and portal hypertension.[1][2]
Mechanism of Action: FXR Signaling Pathway
This compound exerts its therapeutic effects by activating FXR. This activation initiates a cascade of downstream signaling events that collectively contribute to improved liver function.
References
(R,R)-PX20606: A Preclinical Efficacy Analysis Against the Current Standard of Care for Portal Hypertension and Liver Fibrosis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of the novel, non-steroidal farnesoid X receptor (FXR) agonist, (R,R)-PX20606, with the established clinical efficacy of the current standard of care for portal hypertension and liver fibrosis. The data presented for this compound is derived from animal models, and direct clinical comparisons are not yet available. This document aims to offer a comprehensive overview for researchers, scientists, and drug development professionals, highlighting the potential of this new therapeutic agent while maintaining a clear distinction between preclinical and clinical findings.
Executive Summary
This compound is a selective FXR agonist that has demonstrated significant efficacy in preclinical models of liver disease. In rodent models of portal hypertension and liver fibrosis, this compound has been shown to reduce portal pressure, decrease liver fibrosis, and modulate various pathways involved in vascular remodeling and inflammation. The current standard of care for clinically significant portal hypertension primarily involves non-selective beta-blockers (NSBBs) such as propranolol (B1214883), nadolol (B74898), and carvedilol, as well as endoscopic variceal ligation (EVL). For liver fibrosis, treatment is directed at the underlying cause, with no approved anti-fibrotic therapies for many etiologies. This guide will present the available data for this compound and compare its preclinical profile to the established clinical outcomes of these standard therapies.
Disclaimer: The efficacy data for this compound is based on preclinical studies in animal models. These findings may not be representative of the effects in humans. The information on the standard of care is based on extensive clinical trial data and established medical practice. This guide is for informational and research purposes only and should not be interpreted as a direct comparison of clinical efficacy.
Quantitative Data Comparison
The following tables summarize the quantitative efficacy data for this compound from preclinical studies and the established clinical efficacy of the current standard of care for portal hypertension and liver fibrosis.
Table 1: Efficacy in Portal Hypertension
| Parameter | This compound (Preclinical Data) | Non-Selective Beta-Blockers (Clinical Data) | Endoscopic Variceal Ligation (EVL) (Clinical Data) |
| Primary Efficacy Endpoint | Reduction in Portal Pressure | Reduction in Hepatic Venous Pressure Gradient (HVPG) | Control of acute bleeding and prevention of rebleeding |
| Effect Size | Non-cirrhotic model (PPVL rats): -17.5% reduction in portal pressure (12.6 mmHg to 10.4 mmHg)[1] Cirrhotic model (CCl4 rats): -22.4% reduction in portal pressure (15.2 mmHg to 11.8 mmHg)[1] | Propranolol: -21% reduction in HVPG[2][3] Nadolol: Significant reduction in HVPG[4] Carvedilol: Greater reduction in HVPG compared to propranolol (mean difference -8.49%)[5][6] | Acute Bleeding Control: 90-95% efficacy in initial control of variceal bleeding[7] |
| Secondary Endpoints | - Decreased intrahepatic vascular resistance - Reduced bacterial translocation (-36%)[1] - Decreased lipopolysaccharide binding protein (-30%)[1] | - Reduction in risk of first variceal hemorrhage[8][9] - Prevention of recurrent variceal hemorrhage[8][9] - Reduction in risk of hepatic decompensation[10] | - Eradication of varices in ~45% of patients[7] - Reduction in subsequent rebleeding episodes[7][11] |
| Limitations | Data from rat models of portal hypertension. | Clinical data from numerous randomized controlled trials. | Procedural intervention with associated risks. |
Table 2: Efficacy in Liver Fibrosis
| Parameter | This compound (Preclinical Data) | Standard of Care (Clinical - Etiology-Specific) |
| Primary Efficacy Endpoint | Reduction in liver fibrosis markers | Treatment of the underlying cause of liver disease |
| Effect Size | Cirrhotic model (CCl4 rats): - Decreased Sirius Red positive area (-43%)[1] - Decreased hepatic hydroxyproline (B1673980) content (-66%)[1] - Reduced expression of profibrogenic proteins (Col1a1, α-SMA, TGF-β)[1] | Hepatitis C: Sustained virologic response with direct-acting antivirals can lead to fibrosis regression. NAFLD/NASH: Lifestyle modifications (diet, exercise) and certain medications (e.g., pioglitazone) can improve steatohepatitis and fibrosis[12]. Bariatric surgery can also lead to significant improvement. Autoimmune Hepatitis: Immunosuppressive therapy can reduce inflammation and fibrosis. |
| Secondary Endpoints | - Lower transaminase levels - Reduced hepatic macrophage infiltration[1] | Varies by etiology. Generally includes improvement in liver enzymes, reduction in inflammation, and prevention of progression to cirrhosis. |
| Limitations | Data from a rat model of CCl4-induced liver fibrosis. | Efficacy is dependent on the successful treatment of the underlying liver disease. No universally approved anti-fibrotic drug exists for many conditions. |
Experimental Protocols
Detailed methodologies for the key experiments cited for this compound are provided below.
Animal Models
-
Non-cirrhotic Portal Hypertension (Partial Portal Vein Ligation - PPVL):
-
Animals: Male C57BL/6 mice.
-
Procedure: A calibrated stenosis of the portal vein was performed using a ligature tied around the portal vein and a 27-gauge needle, which was subsequently removed. This procedure induces pre-hepatic portal hypertension. This compound or vehicle was administered daily by gavage for 7 days, starting on the day of surgery.[13]
-
-
Cirrhotic Portal Hypertension and Fibrosis (Carbon Tetrachloride - CCl4):
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Liver cirrhosis was induced by twice-weekly intraperitoneal injections of CCl4 (0.15 ml/100 g body weight in a 1:1 solution with olive oil) for 8-14 weeks.[14][15] this compound (10 mg/kg) or vehicle was administered daily by gavage during the final weeks of CCl4 administration.
-
Measurement of Portal Pressure
-
Procedure: Following the treatment period, animals were anesthetized. A catheter was inserted into the portal vein via an ileocolic vein to directly measure portal pressure. Mean arterial pressure was also monitored via a catheter in the femoral artery.[16][17]
Assessment of Liver Fibrosis
-
Sirius Red Staining:
-
Principle: Picro-Sirius Red is a highly specific stain for collagen fibers.
-
Protocol:
-
Paraffin-embedded liver sections were deparaffinized and rehydrated.
-
Slides were stained with Picro-Sirius Red solution for 60 minutes.
-
Sections were washed with acidified water, dehydrated in ethanol, and cleared in xylene.
-
The red-stained collagen area was quantified using digital image analysis software.[18][19]
-
-
-
Hepatic Hydroxyproline Content:
-
Principle: Hydroxyproline is a major component of collagen, and its concentration in liver tissue is a quantitative marker of fibrosis.
-
Procedure: A portion of the liver was hydrolyzed, and the hydroxyproline content was determined using a colorimetric assay.
-
Signaling Pathways and Mechanisms of Action
This compound: FXR Agonism
This compound exerts its therapeutic effects by activating the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. FXR activation leads to a cascade of downstream effects that collectively ameliorate portal hypertension and liver fibrosis.
Caption: Signaling pathway of this compound via FXR activation.
Standard of Care: Non-Selective Beta-Blockers (NSBBs)
The mechanism of action of NSBBs in portal hypertension involves both cardiac and splanchnic effects, leading to a reduction in portal blood flow and pressure.
Caption: Mechanism of action of non-selective beta-blockers.
Conclusion
The preclinical data for this compound demonstrates a promising profile for the treatment of portal hypertension and liver fibrosis in animal models. Its mechanism of action, centered on FXR agonism, targets multiple pathological pathways, including vascular remodeling, fibrosis, and inflammation. In contrast, the current standards of care, such as non-selective beta-blockers and endoscopic variceal ligation, have well-established clinical efficacy in managing the complications of portal hypertension. For liver fibrosis, the current approach is limited to treating the underlying disease.
While the preclinical results for this compound are encouraging, it is crucial to underscore that these findings require validation in human clinical trials to establish safety and efficacy. Future clinical studies will be necessary to determine the therapeutic potential of this compound and its place in the management of patients with chronic liver disease. This guide serves as a preliminary comparison to inform the scientific and drug development community of this emerging therapeutic agent.
References
- 1. Pharmacotherapies for Portal Hypertension: Current Status and Expanding Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Propranolol on Portal Pressure and Systemic Hemodynamics in Patients with Liver Cirrhosis and Portal Hypertension: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of nadolol on liver haemodynamics and function in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmjopen.bmj.com [bmjopen.bmj.com]
- 6. Carvedilol for portal hypertension in cirrhosis: systematic review with meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Defining the advantages and exposing the limitations of endoscopic variceal ligation in controlling acute bleeding and achieving complete variceal eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Use of Nonselective Beta Blockers for Treatment of Portal Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Varices Prevention and Treatment: Beta-Blockers - Viral Hepatitis and Liver Disease [hepatitis.va.gov]
- 10. Carvedilol: the magic bullet in cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term Outcomes of Endoscopic Variceal Ligation to Prevent Rebleeding in Children with Esophageal Varices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nonalcoholic Fatty Liver Disease: Diagnosis and Management Guidelines From the AACE | AAFP [aafp.org]
- 13. Constriction rate variation produced by partial ligation of the portal vein at pre-hepatic portal hypertension induced in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbon tetrachloride (CCl4)-induced liver fibrosis rat model and sample collection [bio-protocol.org]
- 15. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Invasive Hemodynamic Characterization of the Portal-hypertensive Syndrome in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. med.emory.edu [med.emory.edu]
- 19. youtube.com [youtube.com]
A Comparative Guide to the In Vivo Anti-Fibrotic Effects of (R,R)-PX20606
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pre-clinical, in vivo anti-fibrotic efficacy of the novel, non-steroidal farnesoid X receptor (FXR) agonist, (R,R)-PX20606, with established anti-fibrotic agents. The information presented is intended to inform researchers and drug development professionals on the current landscape of anti-fibrotic therapies, with a focus on comparative experimental data.
Overview of Compared Anti-Fibrotic Agents
This guide focuses on the following compounds:
-
This compound: A selective, non-steroidal FXR agonist. Its anti-fibrotic effects are primarily mediated through the activation of FXR, a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism, and has been shown to have anti-inflammatory and anti-fibrotic properties.
-
Obeticholic Acid (OCA): A semi-synthetic bile acid analogue and a first-in-class FXR agonist. It is included here as a direct comparator to this compound in a pre-clinical study.
-
Pirfenidone (B1678446): An orally available small molecule with anti-fibrotic, anti-inflammatory, and antioxidant properties. Its mechanism of action is not fully elucidated but is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β).
-
Nintedanib (B1663095): A small molecule tyrosine kinase inhibitor that targets multiple receptors involved in fibrogenesis, including the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).
Comparative In Vivo Efficacy in Liver Fibrosis
The following tables summarize the quantitative data from pre-clinical studies in a carbon tetrachloride (CCl4)-induced rat model of liver fibrosis. This model is a widely used and well-characterized model of toxin-induced liver injury and fibrosis. While direct head-to-head studies of this compound against pirfenidone and nintedanib are not available, an indirect comparison can be drawn from studies using the same animal model and comparable endpoints.
Table 1: Effects of this compound and Obeticholic Acid on CCl4-Induced Liver Fibrosis in Rats [1][2]
| Parameter | Control (Vehicle) | CCl4 + Vehicle | CCl4 + this compound (10 mg/kg) | CCl4 + Obeticholic Acid (10 mg/kg) |
| Sirius Red Stained Fibrotic Area (%) | Normal | Increased | ↓ 43% (p=0.005 vs. CCl4 + Vehicle) | Not significantly reduced |
| Hepatic Hydroxyproline (µg/g liver) | Normal | Increased | ↓ 66% (p<0.001 vs. CCl4 + Vehicle) | Not significantly reduced |
| Portal Pressure (mmHg) | Normal | 15.2 ± 0.5 | 11.8 ± 0.4 (p=0.001 vs. CCl4 + Vehicle) | Not reported in this study |
| Expression of Col1a1 (profibrogenic protein) | Normal | Increased | Decreased | Decreased |
| Expression of α-SMA (profibrogenic protein) | Normal | Increased | Decreased | Decreased |
| Expression of TGF-β (profibrogenic protein) | Normal | Increased | Decreased | Decreased |
| Hepatic Macrophage Infiltration | Normal | Increased | Reduced | Reduced |
Table 2: Effects of Pirfenidone on CCl4-Induced Liver Fibrosis in Rodents
| Parameter | Control (Vehicle) | CCl4 + Vehicle | CCl4 + Pirfenidone |
| Histopathological Fibrosis Score | Normal | Increased | ↓ 49.8% |
| Hepatic Hydroxyproline (µg/g liver) | Normal | Increased | ↓ 44.9% |
| Gene Expression of Collagen I, III, IV | Normal | Increased | Decreased |
| Gene Expression of TGF-β1 | Normal | Increased | Decreased |
Table 3: Effects of Nintedanib on CCl4-Induced Liver Fibrosis in Mice [3]
| Parameter | Control (Vehicle) | CCl4 + Vehicle | CCl4 + Nintedanib (30 mg/kg/day) | CCl4 + Nintedanib (60 mg/kg/day) |
| Hepatic Collagen Content | Normal | Increased | ↓ (p<0.001 vs. CCl4 + Vehicle) | ↓ (p<0.001 vs. CCl4 + Vehicle) |
| Histological Fibrosis Score | Normal | Increased | ↓ (p<0.001 vs. CCl4 + Vehicle) | ↓ (p<0.05 vs. CCl4 + Vehicle) |
| Hepatic Necrosis Score | Normal | Increased | ↓ (p<0.01 vs. CCl4 + Vehicle) | ↓ (p<0.05 vs. CCl4 + Vehicle) |
| Hepatic Inflammation Score | Normal | Increased | ↓ (p<0.001 vs. CCl4 + Vehicle) | ↓ (p<0.01 vs. CCl4 + Vehicle) |
Signaling Pathways and Mechanisms of Action
The anti-fibrotic effects of these compounds are mediated through distinct signaling pathways.
This compound and FXR Agonism
This compound activates the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in maintaining liver homeostasis. Activation of FXR by this compound leads to a cascade of events that collectively contribute to its anti-fibrotic effects.[1][2] This includes the downregulation of pro-fibrogenic genes such as those for collagen type 1a1 (Col1a1), alpha-smooth muscle actin (α-SMA), and transforming growth factor-beta (TGF-β).[1] Furthermore, this compound has been shown to reduce hepatic macrophage infiltration, a key component of the inflammatory response that drives fibrosis.[1] In the context of portal hypertension, a complication of liver fibrosis, this compound induces sinusoidal vasodilation by upregulating endothelial nitric oxide synthase (eNOS) and reduces intrahepatic vasoconstriction.[1]
References
A Comparative Analysis of Soblidotin (TZT-1027) and Other Tubulin-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Soblidotin (also known as TZT-1027), a potent synthetic tubulin inhibitor, and other established microtubule-targeting agents. This document is intended to serve as a comprehensive resource, offering an objective comparison of performance supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
A Note on Compound Nomenclature: The initial topic of inquiry mentioned "(R,R)-PX20606". Our comprehensive search revealed that PX20606 is a non-steroidal FXR agonist investigated for conditions such as portal hypertension, and is not a tubulin inhibitor. This guide will instead focus on Soblidotin (TZT-1027), a powerful anti-cancer agent that acts via tubulin polymerization inhibition and is a derivative of the natural product dolastatin 10. The stereochemistry of dolastatin derivatives is critical to their biological activity, and while the specific "(R,R)" designation for Soblidotin is not standard in the reviewed literature, the compound is a specific stereoisomer.
Introduction to Soblidotin and Other Tubulin Inhibitors
Soblidotin is a synthetic analog of the marine natural product dolastatin 10.[1][2] Like other microtubule-targeting agents, it disrupts the dynamics of tubulin polymerization, a process crucial for mitotic spindle formation and cell division.[1] This interference leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[1] Soblidotin belongs to the class of microtubule-destabilizing agents, which also includes the vinca (B1221190) alkaloids. This is in contrast to microtubule-stabilizing agents like the taxanes (e.g., paclitaxel (B517696) and docetaxel). A key feature of Soblidotin is its potent antitumor activity, which has been shown to be superior to other tubulin inhibitors in certain tumor models, including those that have developed resistance to other agents.[2]
Comparative Performance: Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of Soblidotin in comparison to other well-established tubulin inhibitors.
Table 1: In Vitro Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Mechanism of Action | Reference |
| Soblidotin (TZT-1027) | 1.2 - 2.2 | Destabilizer | [1] |
| Paclitaxel | N/A (Promoter of polymerization) | Stabilizer | [2] |
| Vincristine (B1662923) | Not specified in comparative studies | Destabilizer | [2] |
Table 2: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Soblidotin (TZT-1027) (nM) | Paclitaxel (nM) | Docetaxel (nM) | Vincristine (nM) | Reference |
| P-glycoprotein (P-gp) non-overexpressing | ||||||
| HCT116 | Colon | Data not specified | Data not specified | Data not specified | Data not specified | [1] |
| PC-6 | Lung | Data not specified | Data not specified | Data not specified | Data not specified | [1] |
| P-glycoprotein (P-gp) overexpressing | ||||||
| HCT116/VM46 | Colon | Data not specified | Data not specified | Data not specified | Data not specified | [1] |
| PC-6/VCR10 | Lung | Data not specified | Data not specified | Data not specified | Data not specified | [1] |
Note: While the reference indicates that Soblidotin's growth-inhibitory effect was less affected by P-glycoprotein overexpression compared to other tubulin inhibitors, specific IC50 values for a direct comparison in these cell lines were not provided in the search results.
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Tumor Model | Treatment | T/C (%)* | Reference |
| Murine Solid Tumors (Colon 26, B16 Melanoma, M5076 Sarcoma) | Soblidotin (2.0 mg/kg, i.v.) | < 6 | [2] |
| Human Xenografts (MX-1 Breast, LX-1 Lung) | Soblidotin | Tumor Regression | [2] |
| Vincristine and Docetaxel Resistant Models | Soblidotin | Potent Antitumor Activity | [2] |
*T/C (%) = (Mean tumor volume of treated group / Mean tumor volume of control group) x 100. A lower value indicates higher efficacy.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Tubulin Inhibitors
Experimental Workflow for Preclinical Evaluation
Experimental Protocols
Tubulin Polymerization Assay (Turbidimetric)
Principle: This assay measures the increase in turbidity as purified tubulin polymerizes into microtubules. Inhibitors of polymerization will reduce the rate and extent of this increase.
Methodology:
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) on ice. Prepare a stock solution of GTP (e.g., 10 mM) in the same buffer. Prepare serial dilutions of the test compounds (Soblidotin, etc.) and a vehicle control.
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compound dilutions. To initiate polymerization, add the cold tubulin solution and GTP (final concentration typically 1-3 mg/mL tubulin and 1 mM GTP).
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot absorbance versus time. The IC50 value is the concentration of the compound that inhibits the rate of polymerization by 50% compared to the vehicle control.
Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
Principle: This model assesses the antitumor efficacy of a compound in a living organism by implanting human tumor cells into immunocompromised mice.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., A549, HCT116) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compounds (e.g., Soblidotin, vincristine) and vehicle control to the respective groups via an appropriate route (e.g., intravenous) and schedule.
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly throughout the study. Observe for any signs of toxicity.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) or the T/C ratio to determine the antitumor efficacy of the compounds.
Conclusion
Soblidotin (TZT-1027) is a highly potent microtubule-destabilizing agent with significant antitumor activity in a broad range of preclinical models.[1][2] Notably, it has shown efficacy in tumor models resistant to other established tubulin inhibitors like vincristine and docetaxel.[2] Its dual action of direct cytotoxicity and antivascular effects further contributes to its potent anti-cancer properties. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals interested in the comparative analysis of tubulin-targeting agents. Further head-to-head studies under identical experimental conditions would be beneficial for a more direct comparison of the potency and efficacy of these compounds.
References
(R,R)-PX20606 Benchmarked Against Novel Therapeutic Agents for Nonalcoholic Steatohepatitis (NASH)
A Comparative Guide for Researchers and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD), characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma. The complex pathophysiology of NASH has presented significant challenges to drug development, with no single approved therapy that addresses all facets of the disease. This guide provides a comparative analysis of (R,R)-PX20606, a non-steroidal farnesoid X receptor (FXR) agonist, against a selection of novel therapeutic agents with distinct mechanisms of action: the pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist Lanifibranor (B608451), the glucagon-like peptide-1 (GLP-1) receptor agonist Semaglutide (B3030467), and the thyroid hormone receptor-β (THR-β) agonist Resmetirom.
Executive Summary
This guide benchmarks the preclinical efficacy of this compound against Lanifibranor, Semaglutide, and Resmetirom in rodent models of NASH. The comparison focuses on key histological endpoints: steatosis, lobular inflammation, hepatocyte ballooning (collectively assessed by the NAFLD Activity Score - NAS), and fibrosis. While direct head-to-head studies are limited, this guide synthesizes available preclinical data to provide a comparative overview for researchers.
Therapeutic Targets and Mechanisms of Action
The diverse pathophysiological drivers of NASH have led to the investigation of multiple therapeutic targets. The agents compared in this guide represent four distinct and promising approaches:
-
This compound (FXR Agonist): Farnesoid X receptor is a nuclear receptor highly expressed in the liver and intestine. Its activation by agonists like this compound plays a crucial role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory and fibrotic pathways.[1] Preclinical studies have demonstrated the anti-fibrotic effects of FXR agonists and their ability to ameliorate portal hypertension.[2][3]
-
Lanifibranor (Pan-PPAR Agonist): Peroxisome proliferator-activated receptors are a group of nuclear receptors that regulate lipid and glucose metabolism and inflammation. Lanifibranor activates all three PPAR isoforms (α, γ, and δ), offering a broad-spectrum approach to tackling the metabolic and inflammatory drivers of NASH.[4][5]
-
Semaglutide (GLP-1 Receptor Agonist): Glucagon-like peptide-1 is an incretin (B1656795) hormone that enhances insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes weight loss. GLP-1 receptor agonists like Semaglutide are being investigated for their beneficial effects on the metabolic and inflammatory aspects of NASH.
-
Resmetirom (THR-β Agonist): Thyroid hormone receptor-β is predominantly expressed in the liver and plays a key role in regulating hepatic fat metabolism. Selective THR-β agonists like Resmetirom aim to increase hepatic fat oxidation and reduce lipotoxicity without the adverse effects associated with non-selective thyroid hormone activation.[6][7]
Preclinical Efficacy Comparison
The following tables summarize the available quantitative preclinical data for each compound in diet-induced rodent models of NASH. It is important to note that these data are compiled from separate studies and may not be directly comparable due to variations in experimental design, animal models, and scoring methodologies.
Table 1: Effect on NAFLD Activity Score (NAS) and its Components
| Compound | Animal Model | Treatment Duration | Dose | Change in Steatosis Score | Change in Lobular Inflammation Score | Change in Hepatocyte Ballooning Score | Change in Total NAS |
| This compound | Data Not Available | - | - | - | - | - | - |
| Lanifibranor | GAN DIO-NASH Mouse | 12 weeks | 30 mg/kg/day | Statistically significant reduction | Statistically significant reduction | Statistically significant reduction | Statistically significant reduction |
| Semaglutide | GAN DIO-NASH Mouse | 12 weeks | 30 nmol/kg/day | Statistically significant reduction | Statistically significant reduction | Statistically significant reduction | Statistically significant improvement (≥2-point reduction)[8] |
| Resmetirom | NASH Mouse Model | Not specified | High dose | Effective reduction in lipid accumulation | Not specified | Not specified | Not specified |
Table 2: Effect on Liver Fibrosis
| Compound | Animal Model | Treatment Duration | Dose | Change in Fibrosis Stage/Area |
| This compound | CCl4-induced cirrhotic rats | 14 weeks | 10 mg/kg/day | -43% in Sirius Red area; -66% in hepatic hydroxyproline[3] |
| Lanifibranor | GAN DIO-NASH Mouse | 12 weeks | 30 mg/kg/day | Statistically significant 1-point improvement in fibrosis stage |
| Semaglutide | GAN DIO-NASH Mouse | 12 weeks | 30 nmol/kg/day | No significant effect on fibrosis stage[8] |
| Resmetirom | NASH Mouse Model | Not specified | High dose | Effective reduction in liver fibrosis |
Signaling Pathways
Experimental Protocols
The data presented in this guide are primarily derived from studies utilizing diet-induced animal models of NASH, which are designed to recapitulate the key histological features of the human disease.
NASH Animal Model Induction
A common method for inducing NASH in rodents is the use of a high-fat, high-fructose, and high-cholesterol diet, often referred to as a Western-style diet. For example, the Gubra-Amylin NASH (GAN) diet-induced obese (DIO) mouse model is fed a diet containing 40% fat, 22% fructose, and 2% cholesterol for an extended period (e.g., 30 weeks) to induce a NASH phenotype with fibrosis.[9]
Liver Histology and Scoring
Liver tissue is fixed, paraffin-embedded, and sectioned. Staining with Hematoxylin and Eosin (H&E) is used to assess steatosis, inflammation, and hepatocyte ballooning. Fibrosis is typically quantified using Sirius Red staining.
-
NAFLD Activity Score (NAS): This is a composite score that semi-quantitatively evaluates the severity of NASH based on three histological features:
-
Steatosis (0-3): Based on the percentage of hepatocytes containing fat droplets.
-
Lobular Inflammation (0-3): Based on the number of inflammatory foci per 200x field.
-
Hepatocyte Ballooning (0-2): Based on the presence and extent of swollen, degenerated hepatocytes. The total NAS ranges from 0 to 8, with a score of ≥5 often considered indicative of definite NASH.[10][11][12]
-
-
Fibrosis Staging: Fibrosis is staged on a scale of 0 to 4, where 0 represents no fibrosis and 4 indicates cirrhosis. Sirius Red staining followed by digital image analysis can be used to quantify the collagen proportionate area as a continuous measure of fibrosis.[1][13]
Gene Expression Analysis
Quantitative real-time polymerase chain reaction (qRT-PCR) is employed to measure the expression levels of genes involved in inflammation (e.g., Tnf-α, Il-6), fibrosis (e.g., Col1a1, Timp1), and lipid metabolism in liver tissue.
-
RNA Extraction: Total RNA is isolated from liver tissue samples.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) to quantify the amount of amplified product in real-time.
-
Data Analysis: Gene expression levels are typically normalized to a housekeeping gene and expressed as fold change relative to a control group.[14][15][16][17]
Conclusion
This compound, as an FXR agonist, represents a promising therapeutic strategy for NASH, particularly given its demonstrated anti-fibrotic effects in preclinical models. However, a comprehensive evaluation of its efficacy on the full spectrum of NASH pathology, including steatosis and inflammation as measured by the NAFLD Activity Score, is needed for a complete benchmark against other novel therapeutic agents. Lanifibranor, Semaglutide, and Resmetirom have shown encouraging preclinical and clinical data in improving various aspects of NASH. Future head-to-head comparative studies in standardized preclinical models will be crucial for elucidating the relative strengths of these different mechanisms of action and for guiding the development of the most effective therapies for patients with NASH.
References
- 1. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-peroxisome proliferator-activated receptor agonist lanifibranor as a dominant candidate pharmacological therapy for nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is it necessary to target lipid metabolism in different organs for effective treatment of NASH?—the results of the Pan-PPAR Lanifibranor trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resmetirom Ameliorates NASH-Model Mice by Suppressing STAT3 and NF-κB Signaling Pathways in an RGS5-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gubra.dk [gubra.dk]
- 9. Efficacy and safety of semaglutide in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and validation of a histological scoring system for nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histological Scoring System for Nonalcoholic Fatty Liver Disease (NAFLD) – MedicalCRITERIA.com [medicalcriteria.com]
- 12. Transplant Pathology Internet Services [tpis.upmc.com]
- 13. Quantification of Liver Fibrosis—A Comparative Study [mdpi.com]
- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Real time PCR of mouse liver tissue [protocols.io]
- 16. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 17. elearning.unite.it [elearning.unite.it]
Safety Operating Guide
Navigating the Disposal of Novel Research Compounds: Procedures for (R,R)-PX20606
Disclaimer: An extensive search for specific disposal procedures for the compound designated as "(R,R)-PX20606" did not yield any publicly available Safety Data Sheet (SDS) or other specific handling guidelines. This indicates that "this compound" is likely a novel or uncharacterized research compound. In the absence of specific data, any unknown or novel chemical must be treated as hazardous waste to ensure the safety of laboratory personnel and compliance with environmental regulations.[1]
The following guide provides a standardized, safety-first procedure for the proper disposal of research compounds like this compound for which explicit disposal information is unavailable. This guidance is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Waste Characterization
When the hazards of a chemical are unknown, it is crucial to handle it with the utmost caution. The first step in proper disposal is to characterize the waste based on established hazardous properties. According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits one or more of the following characteristics.[2][3]
| Hazardous Characteristic | Definition | EPA Waste Code |
| Ignitability | Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction or spontaneous combustion, or ignitable compressed gases.[3] | D001 |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5, or a liquid that corrodes steel at a rate greater than 6.35 mm per year.[3] | D002 |
| Reactivity | Substances that are normally unstable, react violently with water, form explosive mixtures with water, or are capable of detonation or explosive reaction under heat or pressure.[2] | D003 |
| Toxicity | Waste that contains certain toxic compounds at or above specified concentrations that could leach into groundwater under landfill conditions, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).[2] | D004 - D043 |
II. Step-by-Step Disposal Protocol for this compound
The following procedure outlines the necessary steps for the safe containment, labeling, and disposal of a novel compound.
Step 1: Initial Assessment and Personal Protective Equipment (PPE)
-
Treat as Hazardous: Assume this compound is hazardous due to the absence of safety data.[1]
-
Wear Appropriate PPE: At a minimum, wear a standard laboratory coat, safety glasses or goggles, and appropriate chemical-resistant gloves when handling the waste. All handling of the material should be conducted within a certified chemical fume hood.
Step 2: Containment
-
Select a Compatible Container: Collect the this compound waste in a chemically compatible, leak-proof container with a secure screw-top cap.[1][4] The original container is often a suitable choice if it is in good condition.[5]
-
Avoid Overfilling: Do not fill the container to more than 75% capacity to allow for vapor expansion.[6]
-
Rinsate Collection: If the original container is to be disposed of as non-hazardous waste, it must be triple-rinsed. The rinsate from this process must be collected and treated as hazardous waste.[4][5]
Step 3: Labeling
-
Immediate and Clear Labeling: Properly labeling waste containers is critical for safety and regulatory compliance.[7] Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Required Information: The label must include the following information:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound (Assumed Hazardous)". Do not use abbreviations or chemical structures.[8]
-
A list of all components and their estimated percentages if it is a solution.[1]
-
The date when waste was first added to the container (accumulation start date).[4]
-
The name and location (building and room number) of the generating laboratory.[7]
-
Step 4: Segregation and Storage
-
Incompatible Chemicals: Keep the waste container for this compound separate from other waste streams to prevent accidental mixing of incompatible chemicals.[9] For example, keep acids separate from bases and oxidizers away from organic substances.[7]
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[1][10] This area must be under the control of laboratory personnel.[11]
-
Container Integrity: Ensure the container is kept closed at all times except when adding waste.[12][13] The storage area should be inspected weekly for any signs of leakage.[7]
Step 5: Arrange for Disposal
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[1][12]
-
Provide Information: Be prepared to provide all available information about the compound, including its chemical structure (if known), the process that generated it, and any other relevant data. This is crucial for the EHS team to manage the disposal process correctly.
-
Unknown Waste Analysis: If the identity of the waste cannot be determined by the generating lab, the EHS office may need to arrange for analysis by a specialized laboratory, which can be a costly process.[14]
Step 6: Record Keeping
-
Maintain Logs: Keep a detailed record of the waste generated, including the chemical name, quantity, and generation date. This is a vital component of good laboratory practice and is often a regulatory requirement.[1]
III. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper handling and disposal of a novel or uncharacterized chemical compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 3. rtilab.com [rtilab.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. vumc.org [vumc.org]
- 10. odu.edu [odu.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. Section 11: Unknown Wastes - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
